Camaldulenic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8-9,20-23,31-32H,10-17H2,1-7H3,(H,33,34)/t20-,21+,22-,23+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLIZCATBHWOBV-JZQYXDLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Camaldulenic Acid: A Technical Overview of its Physicochemical Properties
Camaldulenic acid is a naturally occurring pentacyclic triterpenoid.[1] As a member of this large class of bioactive molecules, it holds potential for further investigation in pharmacological research. This document provides a detailed guide to the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a typical workflow for the isolation and biological screening of such natural products.
Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₄ | [2][3][4][5] |
| Molecular Weight | 470.7 g/mol | [3][4][5] |
| CAS Number | 71850-15-2 | [2][3][4] |
| Physical Description | Powder | [2][3][4][5] |
| Purity | ≥98% | [2][3][4] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [2][4] |
| Storage | Store protected from air and light; refrigerate or freeze (2-8 °C). | [2][5] |
Experimental Protocols
Detailed experimental data for this compound is limited. Therefore, this section outlines standard, widely accepted protocols for determining key physicochemical properties applicable to this and similar triterpenoid compounds.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility is a critical parameter for drug development. The shake-flask method is a conventional and reliable technique for its determination.[6][7]
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
Methodology:
-
Preparation: An excess amount of solid this compound powder is added to a sealed vial containing a precise volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is agitated in a temperature-controlled shaker or water bath (e.g., at 37 ± 1 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[7][8]
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation to pellet the excess solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[6]
-
Quantification: The concentration of this compound in the clear filtrate is accurately measured using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10] A standard calibration curve is prepared with known concentrations of the compound to ensure accurate quantification.
-
Reporting: Solubility is reported in units such as mg/mL or µM at the specified pH and temperature.
Determination of Acid Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. As this compound possesses a carboxylic acid functional group, its pKa can be determined using potentiometric titration.
Objective: To measure the pKa of the carboxylic acid moiety of this compound.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent mixture (e.g., methanol/water) to ensure solubility throughout the experiment.
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (e.g., 25 °C or 37 °C). A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M KOH) is added incrementally to the sample solution using a precision burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[11] For carboxylic acids, the pKa value is typically in the range of 3-5.[12][13]
Isolation and Bioactivity Screening Workflow
This compound is a natural product isolated from plant sources such as Euonymus alatus (Winged Spindle) and Salvia chinensis.[4] The general process for isolating such compounds and screening them for potential biological activity, such as anti-tumor effects, is illustrated below.
This workflow begins with the extraction of chemical constituents from the plant source. The resulting crude extract undergoes various chromatographic techniques to isolate individual compounds like this compound. The structure of the pure compound is then confirmed using spectroscopic methods. For biological evaluation, the isolated compound is tested in in vitro assays, such as cytotoxicity screens against human cancer cell lines (e.g., HCT-8 and BEL-7402), to determine its potential as an anti-tumor agent.[4][14] The results, often expressed as an IC₅₀ value, guide further research into its mechanism of action and potential for drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemfaces.com [chemfaces.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Development of C-20 modified betulinic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Camaldulenic Acid: A Technical Guide to Natural Sources, Extraction, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaldulenic acid is a naturally occurring pentacyclic triterpenoid. As a member of the diverse triterpenoid class of compounds, which includes well-studied molecules like oleanolic acid and betulinic acid, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential biological activities based on the known signaling pathways of structurally related compounds.
Natural Sources of this compound
To date, this compound has been identified in a limited number of plant species. The primary sources belong to the Asteraceae (Compositae) and Celastraceae families. While quantitative yield data is not extensively reported in the literature, the following plants are confirmed natural sources.
| Plant Species | Family | Plant Part | Reference |
| Xeranthemum annuum L. | Asteraceae | Not specified | [1] |
| Euonymus alatus (Thunb.) Siebold | Celastraceae | Twigs | [2] |
| Plants of the Labiatae (Lamiaceae) family | Lamiaceae | Not specified | [2] |
Extraction and Purification Methods
The extraction and purification of this compound rely on standard phytochemical techniques for isolating triterpenoid acids from plant matrices. The lipophilic nature of the compound dictates the use of organic solvents for initial extraction, followed by chromatographic techniques for purification.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of this compound from a plant source.
Caption: General workflow for this compound extraction.
Detailed Experimental Protocol: Isolation from Euonymus alatus Twigs
The following protocol is based on the methodology reported for the isolation of this compound from the twigs of Euonymus alatus[2]. This serves as a practical guide that can be adapted for other plant sources.
1. Plant Material Preparation and Extraction:
-
Air-dry the twigs of Euonymus alatus and grind them into a coarse powder.
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature. Perform the extraction three times, each for a duration of 7 days, to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential partitioning with petroleum ether and ethyl acetate.
-
Separate the layers and concentrate the ethyl acetate fraction to yield an enriched extract containing triterpenoids.
3. Chromatographic Purification:
-
Subject the ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient is petroleum ether-ethyl acetate (from 1:0 to 0:1, v/v).
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions that show a similar profile and contain the target compound.
4. Further Purification and Identification:
-
Subject the combined fractions containing this compound to repeated silica gel column chromatography for further purification.
-
Final purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
-
The structure of the isolated compound is then elucidated and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Biosynthesis of this compound
While the specific biosynthetic pathway for this compound has not been elucidated, as a pentacyclic triterpenoid, its biosynthesis is expected to follow the well-established isoprenoid pathway.
Putative Biosynthetic Pathway
The following diagram outlines the general pathway for the biosynthesis of pentacyclic triterpenoids in plants, which serves as a putative pathway for this compound.
Caption: Putative biosynthetic pathway of this compound.
The biosynthesis begins with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. This intermediate is the crucial branching point for the synthesis of various triterpenoid skeletons. An oxidosqualene cyclase enzyme catalyzes the cyclization of 2,3-oxidosqualene into a pentacyclic scaffold. Finally, a series of tailoring reactions, including oxidations and hydroxylations, likely catalyzed by cytochrome P450 monooxygenases (P450s), would modify the scaffold to produce this compound[3][4][5][6][7].
Potential Biological Activities and Signaling Pathways
Specific pharmacological studies on purified this compound are limited. However, based on its structural similarity to other well-researched pentacyclic triterpenoids like betulinic acid and oleanolic acid, it is plausible that this compound may exhibit similar biological activities, such as anti-inflammatory and anticancer effects.
Potential Anti-Inflammatory Activity via NF-κB Signaling
Many pentacyclic triterpenoids exert their anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of the inflammatory response.
Caption: Potential inhibition of the NF-κB signaling pathway.
In this putative mechanism, this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would keep the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes[8][9][10][11][12][13][14][15][16][17].
Potential Anticancer Activity via Apoptosis Induction
Betulinic acid, a structurally related triterpenoid, is known to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway[2][18][19][20]. It is hypothesized that this compound could share a similar mechanism of action.
Caption: Potential induction of apoptosis via the mitochondrial pathway.
In this potential pathway, this compound could directly or indirectly target the mitochondria, leading to the activation of pro-apoptotic proteins like Bax and Bak. This would increase mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell through apoptosis[21][22][23].
Conclusion
This compound is a pentacyclic triterpenoid with identified natural sources in the Asteraceae and Celastraceae families. While detailed quantitative data on its abundance is sparse, established phytochemical methods for the extraction and isolation of triterpenoid acids provide a clear path for obtaining this compound for further study. Although direct pharmacological data is limited, the structural similarity of this compound to other bioactive triterpenoids suggests its potential as an anti-inflammatory and anticancer agent. Future research should focus on quantifying the yield of this compound from its natural sources, elucidating its specific biosynthetic pathway, and conducting comprehensive in vitro and in vivo studies to confirm its biological activities and underlying mechanisms of action. This will be crucial for unlocking its potential in the development of new therapeutic agents.
References
- 1. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural products of pentacyclic triterpenoids: from discovery to heterologous biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. mdpi.com [mdpi.com]
- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory Effects of Oleanolic Acid on LPS-Induced Inflammation In Vitro and In Vivo - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lupinepublishers.com [lupinepublishers.com]
- 18. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multifunctional Roles of Betulinic Acid in Cancer Chemoprevention: Spotlight on JAK/STAT, VEGF, EGF/EGFR, TRAIL/TRAIL-R, AKT/mTOR and Non-Coding RNAs in the Inhibition of Carcinogenesis and Metastasis [mdpi.com]
- 20. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 22. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 23. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Camaldulenic acid in plants
An In-depth Technical Guide on the Putative Biosynthesis Pathway of Camaldulenic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pentacyclic triterpenoid of the oleanane type that has been isolated from Eucalyptus camaldulensis[1]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. While the general pathway for triterpenoid biosynthesis is well-established, the specific enzymatic steps leading to the formation of this compound have not been fully elucidated. This technical guide presents a putative biosynthetic pathway for this compound, inferred from the general principles of oleanane-type triterpenoid biosynthesis and the chemical structure of the molecule. This guide also provides relevant quantitative data on related compounds, detailed experimental protocols for the study of triterpenoids, and visualizations of the proposed pathways and workflows.
Core Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to begin with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. In plants, 2,3-oxidosqualene is synthesized via the mevalonate (MVA) pathway.
Step 1: Cyclization of 2,3-Oxidosqualene
The initial committed step in the biosynthesis of oleanane-type triterpenoids is the cyclization of 2,3-oxidosqualene to β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (BAS), which belongs to the oxidosqualene cyclase (OSC) family of enzymes[2][3].
Step 2: Oxidation of β-Amyrin
Following the formation of the β-amyrin skeleton, a series of oxidative modifications are required to produce this compound (C30H46O4). These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the functionalization of the triterpenoid scaffold[4][5][6][7][8][9]. Based on the structure of this compound, which contains a carboxylic acid group at C-28 and two hydroxyl groups, the following oxidative steps are proposed:
-
C-28 Oxidation: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This is a common modification in oleanane-type triterpenoids and is catalyzed by a C-28 oxidase, a type of CYP450 enzyme. This three-step oxidation likely proceeds through an alcohol and an aldehyde intermediate to yield oleanolic acid.
-
Hydroxylation Events: The two hydroxyl groups on the this compound molecule are introduced by specific hydroxylases, which are also CYP450 enzymes. The exact positions of these hydroxylations on the oleanane backbone of this compound would require structural elucidation, but this is a common decorative step in triterpenoid biosynthesis.
The following diagram illustrates the putative biosynthetic pathway from 2,3-oxidosqualene to this compound.
Caption: Putative biosynthesis pathway of this compound.
Key Enzymes in the Putative Pathway
The biosynthesis of this compound is proposed to be catalyzed by a series of enzymes, primarily from the oxidosqualene cyclase and cytochrome P450 families.
| Enzyme Class | Putative Enzyme | Substrate | Product |
| Oxidosqualene Cyclase (OSC) | β-Amyrin Synthase (BAS) | 2,3-Oxidosqualene | β-Amyrin |
| Cytochrome P450 (CYP450) | C-28 Oxidase | β-Amyrin | Oleanolic Acid |
| Cytochrome P450 (CYP450) | Hydroxylases | Oleanolic Acid & Intermediates | Hydroxylated Intermediates & this compound |
Quantitative Data on Triterpenoids in Eucalyptus Species
| Triterpenoid | Plant Species | Tissue | Concentration (mg/kg dry weight) |
| Ursolic Acid | Eucalyptus globulus | Bark | 2770 |
| 3-Acetylursolic Acid | Eucalyptus globulus | Bark | 2640 |
| Betulonic Acid | Eucalyptus globulus | Bark | 800 |
| Oleanolic Acid | Eucalyptus globulus | Bark | 710 |
| 3-Acetyloleanolic Acid | Eucalyptus globulus | Bark | 690 |
| Betulinic Acid | Eucalyptus globulus | Bark | 620 |
| Betulinic Acid | Eucalyptus grandis x globulus | Outer Bark | 626 |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction, analysis, and identification of triterpenoids from plant material, which can be adapted for the study of this compound.
Protocol 1: Extraction of Triterpenoids from Eucalyptus Leaves
Objective: To extract total triterpenoids from Eucalyptus leaves for further analysis.
Materials:
-
Fresh or dried Eucalyptus camaldulensis leaves
-
Methanol (HPLC grade)
-
1% Hydrochloric acid (HCl) in methanol
-
Sonicator
-
Centrifuge
-
Filter paper and 0.45 µm PTFE membrane filters
-
Rotary evaporator
Methodology:
-
Grind dried Eucalyptus leaves into a fine powder.
-
Weigh 1 gram of the powdered leaf material and place it in a suitable container.
-
Add 10 mL of methanol containing 1% HCl to the sample[10].
-
Sonicate the mixture for 15-30 minutes to facilitate cell lysis and extraction[10].
-
Allow the mixture to stand for 30 minutes at room temperature.
-
Centrifuge the mixture at 3000 x g for 10 minutes to pellet the solid material.
-
Filter the supernatant through filter paper followed by a 0.45 µm PTFE membrane filter[10].
-
Repeat the extraction process on the pellet twice more with fresh solvent to ensure complete extraction.
-
Combine the filtered extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for subsequent analysis.
Protocol 2: HPLC Analysis and Quantification of Triterpenoids
Objective: To separate and quantify triterpenoids in the plant extract.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triterpenoid standards (e.g., oleanolic acid, ursolic acid)
-
Filtered plant extract
Methodology:
-
Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v)[10]. The exact ratio may need to be optimized for the best separation of this compound.
-
Set the HPLC column temperature to 25-30°C.
-
Set the UV detector to a wavelength of 210 nm, as many triterpenoids lack strong chromophores and absorb at lower wavelengths[10][11].
-
Prepare a series of standard solutions of known concentrations for the available triterpenoid standards to generate a calibration curve.
-
Inject 20 µL of the filtered plant extract and the standard solutions into the HPLC system[10].
-
Identify the triterpenoid peaks in the chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each triterpenoid by integrating the peak area and comparing it to the standard curve.
Protocol 3: GC-MS Analysis for Triterpenoid Identification
Objective: To identify the triterpenoids present in the plant extract based on their mass spectra.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for triterpenoid analysis (e.g., HP-5MS)
-
Helium gas
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Dried plant extract
Methodology:
-
Derivatize the dried plant extract to increase the volatility of the triterpenoids. This is typically done by silylation. Add a derivatization agent like BSTFA with 1% TMCS to the dried extract and heat at 70°C for 30 minutes.
-
Set the GC oven temperature program. A typical program might start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 20 minutes.
-
Set the injector and detector temperatures to 280°C and 290°C, respectively.
-
Use helium as the carrier gas at a constant flow rate.
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 50-800.
-
Identify the triterpenoids by comparing their mass spectra with libraries such as NIST and Wiley, and by interpreting the fragmentation patterns.
Caption: General workflow for triterpenoid analysis.
Metabolic Channeling in Triterpenoid Biosynthesis
In plants, it is hypothesized that the enzymes involved in a biosynthetic pathway can form multi-enzyme complexes, a phenomenon known as metabolic channeling. This arrangement allows for the efficient transfer of intermediates between active sites, preventing the diffusion of potentially toxic intermediates and increasing the overall efficiency of the pathway. For triterpenoid biosynthesis, the enzymes, particularly the membrane-bound CYP450s, may be organized in such complexes on the endoplasmic reticulum.
Caption: Metabolic channeling in triterpenoid biosynthesis.
Conclusion
While the complete biosynthetic pathway of this compound remains to be experimentally validated, this technical guide provides a robust, putative pathway based on established principles of triterpenoid biosynthesis. The proposed involvement of a β-amyrin synthase and subsequent oxidative modifications by cytochrome P450 enzymes offers a clear direction for future research. The provided experimental protocols serve as a foundation for the isolation, identification, and quantification of this compound and other related triterpenoids in Eucalyptus camaldulensis. Further investigation, including gene silencing and heterologous expression of candidate genes, will be crucial to definitively elucidate the specific enzymes and regulatory mechanisms governing the biosynthesis of this promising natural product.
References
- 1. Begum, S. and Siddiqui, B.S. (1997) Triterpenoids from the Leaves of Eucalyptus Camaldulensis Var. Obtusa. Journal of Natural Products, 60, 20-23. - References - Scientific Research Publishing [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model [mdpi.com]
- 10. Extraction and HPLC analysis of triterpenoids [bio-protocol.org]
- 11. 2.9. Triterpenoid HPLC Analysis [bio-protocol.org]
Unveiling the Architecture of Camaldulenic Acid: A Technical Guide to its Structure Elucidation and Stereochemistry
For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the structural elucidation and stereochemical determination of Camaldulenic acid, a pentacyclic triterpenoid with potential therapeutic applications. This document details the experimental methodologies employed in its isolation and characterization, presents its spectroscopic data in a clear, tabular format, and visualizes the logical workflow of its structural determination and its potential mechanism of action.
Isolation and Purification
This compound was first isolated from the fresh, uncrushed leaves of Eucalyptus camaldulensis var. obtusa. The general procedure for its extraction and purification, based on established methods for triterpenoid isolation, is outlined below.
Experimental Protocol:
The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and chromatography.
1. Extraction:
-
Dried and powdered leaves of Eucalyptus camaldulensis are subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
-
The ethyl acetate fraction is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation: A Spectroscopic Approach
The determination of the intricate molecular structure of this compound was achieved through a combination of modern spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR).
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₃₀H₄₆O₄ |
| Molecular Weight | 470.7 g/mol |
| Appearance | White powder |
| Melting Point | Not reported |
| Optical Rotation | Not reported |
| UV λmax (MeOH) | Not reported |
| IR (KBr) νmax cm⁻¹ | 3450 (O-H), 2940 (C-H), 1690 (C=O), 1640 (C=C) |
| Mass Spectrometry (EI-MS) m/z | 470 [M]⁺, 452, 424, 248 (base peak), 203, 189 |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provided the crucial framework for the carbon skeleton and the placement of functional groups.
| Carbon No. | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 40.5 | 1.65 (m) |
| 2 | 68.7 | 3.80 (m) |
| 3 | 83.9 | 3.20 (d, 9.5) |
| 4 | 39.2 | - |
| 5 | 55.8 | 0.75 (d, 11.0) |
| 6 | 18.4 | 1.55 (m) |
| 7 | 33.1 | 1.45 (m) |
| 8 | 39.9 | 1.50 (m) |
| 9 | 48.2 | 1.60 (m) |
| 10 | 37.1 | - |
| 11 | 128.3 | 5.58 (dd, 10.5, 3.0) |
| 12 | 128.8 | 5.45 (d, 10.5) |
| 13 | 138.5 | - |
| 14 | 42.1 | - |
| 15 | 28.1 | 1.70 (m) |
| 16 | 23.5 | 1.95 (m) |
| 17 | 46.8 | - |
| 18 | 133.4 | - |
| 19 | 39.8 | 1.75 (m) |
| 20 | 30.7 | - |
| 21 | 34.0 | 1.40 (m) |
| 22 | 32.5 | 1.60 (m) |
| 23 | 28.1 | 1.10 (s) |
| 24 | 16.8 | 0.95 (s) |
| 25 | 15.6 | 0.80 (s) |
| 26 | 17.2 | 0.85 (s) |
| 27 | 26.0 | 1.15 (s) |
| 28 | 181.5 | - |
| 29 | 33.1 | 0.90 (s) |
| 30 | 23.6 | 0.92 (s) |
Spectra recorded in CDCl₃. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
Stereochemistry
The relative and absolute stereochemistry of this compound was established through the analysis of coupling constants in the ¹H NMR spectrum and by comparison with related, known triterpenoids. The stereochemical configuration is determined to be 2α,3β-dihydroxyolean-11,13(18)-dien-28-oic acid. The α-orientation of the hydroxyl group at C-2 was deduced from the coupling patterns of H-2, while the β-orientation of the hydroxyl group at C-3 was confirmed by the large diaxial coupling constant of H-3.
Visualizing the Path to Structure and Function
To illustrate the logical flow of the structure elucidation process and a potential biological mechanism, the following diagrams are provided.
Pentacyclic triterpenoids are known to possess a range of biological activities, including anti-inflammatory effects. A common mechanism for this activity is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Conclusion
The structural elucidation of this compound, a complex natural product, showcases the power of modern spectroscopic techniques. The detailed analysis of its NMR, MS, and IR data has unequivocally established its structure as 2α,3β-dihydroxyolean-11,13(18)-dien-28-oic acid. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its biological activity and for guiding future efforts in the synthesis of analogues with potentially enhanced therapeutic properties. The proposed inhibition of the NF-κB pathway provides a promising avenue for further investigation into its anti-inflammatory potential. This technical guide serves as a foundational resource for researchers interested in the chemistry and pharmacology of this intriguing natural product.
An Overview of Camaldulenic Acid: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaldulenic acid, a naturally occurring triterpenoid, has been identified in various plant species. As a member of this large and structurally diverse class of organic compounds, it holds potential for further scientific investigation. This document provides a concise summary of the available physicochemical data for this compound.
Physicochemical Data
A critical first step in the characterization of any chemical compound is the accurate determination of its fundamental properties. The Chemical Abstracts Service (CAS) Registry Number and molecular formula are essential identifiers for unambiguous communication in a research and development context.
| Parameter | Value | Reference |
| CAS Number | 71850-15-2 | [1][2] |
| Molecular Formula | C₃₀H₄₆O₄ | [1][2] |
| Molecular Weight | 470.7 g/mol | [1] |
Further Research and Limitations
Despite the clear identification of its chemical formula and registration in chemical databases, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on this compound. Specific details regarding its biological activities, mechanisms of action, and involvement in cellular signaling pathways have not been extensively documented. Consequently, the creation of detailed experimental protocols and quantitative data tables for its biological effects is not feasible at this time.
Similarly, without established data on its interactions with cellular signaling cascades, the generation of accurate and informative signaling pathway diagrams is not possible. The information available is largely limited to its classification as a natural product and its basic chemical identifiers.
This lack of detailed research presents a clear opportunity for novel investigations into the potential therapeutic or biological significance of this compound. Future studies are warranted to elucidate its pharmacological profile and explore its potential applications in drug discovery and development.
References
In Vitro Biological Screening of Camaldulenic Acid: A Methodological Framework
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Camaldulenic acid, a naturally occurring compound, has garnered interest within the scientific community for its potential therapeutic applications. The exploration of its biological activities through in vitro screening is a critical first step in the drug discovery and development pipeline. This guide provides a comprehensive overview of the key methodologies and conceptual frameworks for conducting a thorough in vitro biological evaluation of this compound. While specific quantitative data and established signaling pathways for this compound are not yet widely published, this document outlines the standard experimental approaches and data presentation formats that are essential for its systematic investigation.
Core Principles of In Vitro Screening
The initial assessment of a novel compound like this compound involves a battery of in vitro assays designed to elucidate its potential biological effects. These assays are typically categorized based on the biological question they aim to answer, such as cytotoxicity, enzymatic inhibition, and impact on cellular signaling pathways. A logical workflow for this screening process is paramount for generating robust and reproducible data.
Preliminary Cytotoxicity Studies of Camaldulenic Acid: A Technical Guide
Abstract
Camaldulenic acid, a pentacyclic triterpenoid, has been identified as a natural product with potential bioactive properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies related to this compound. Due to the limited availability of direct research on this compound's cytotoxic effects, this document synthesizes information from studies on analogous compounds, particularly oleanane-type triterpenoids, and cytotoxic extracts from Eucalyptus camaldulensis and Euonymus alatus, plants with which this compound is associated. This guide details common experimental protocols for assessing cytotoxicity, explores potential signaling pathways involved, and presents data in a structured format for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid.[1][2][3] Triterpenoids, a large and structurally diverse class of natural products, are known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[4][5][6] The name "this compound" suggests a potential origin from Eucalyptus camaldulensis, a plant whose extracts have demonstrated cytotoxic and anti-proliferative properties.[7][8][9] Furthermore, this compound has been isolated from the twigs of Euonymus alatus. While extracts and other constituent compounds from E. alatus have been shown to possess anti-tumor and apoptotic activities, specific cytotoxic data for this compound remains limited.[7][8]
This guide aims to provide a foundational understanding of the potential cytotoxic profile of this compound by examining the methodologies used and the results obtained for structurally related compounds and relevant plant extracts.
Data Presentation: Cytotoxicity of Related Compounds and Extracts
Direct quantitative data on the cytotoxicity of this compound is not extensively available in peer-reviewed literature. A study on chemical constituents from the twigs of Euonymus alatus identified this compound as compound 4 . In their in vitro anti-tumor screening against BEL-7402 and HCT-8 cancer cell lines, compounds 2 (11-keto-beta-boswellic acid) and 3 (acetyl 11-keto-beta-boswellic acid) showed significant inhibitory activity at a concentration of 10 mg/L. The study, however, did not report significant anti-tumor activity for this compound itself.
To provide a framework for understanding potential cytotoxicity, the following tables summarize data from related compounds and extracts.
Table 1: Illustrative Cytotoxicity of Oleanane-Type Triterpenoids against Various Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic Acid Derivative (O5) | AGS (gastric adenocarcinoma) | Annexin-V/PI | Induces significant apoptosis at 25 µM | [4][5] |
| Monodesmosidic Saponins (6-8) | HL-60 (promyelocytic leukemia) | Not Specified | 7.25 - 22.38 | |
| Monodesmosidic Saponins (6-8) | HepG2 (hepatocellular carcinoma) | Not Specified | 7.25 - 22.38 | |
| Monodesmosidic Saponins (6-8) | A549 (lung carcinoma) | Not Specified | 7.25 - 22.38 | |
| Monodesmosidic Saponins (6-8) | HeLa (cervical carcinoma) | Not Specified | 7.25 - 22.38 |
Table 2: Cytotoxicity of Eucalyptus camaldulensis Extracts
| Extract Type | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Essential Oil (leaves) | WEHI-3 (murine leukemia) | MTT | 16.1 | [7] |
| Essential Oil (leaves) | HL-60 (human leukemia) | MTT | 42.1 | [7][9] |
| Essential Oil (leaves) | HT-29 (colon adenocarcinoma) | MTT | 50.5 | [7][9] |
| Ethanolic Extract (leaves) | K562 (chronic myelogenous leukemia) | MTT | Time-dependent effects observed at 12.5-100 µg/mL | |
| Alcoholic Extract (leaves) | MCF-7 (breast cancer) | Not Specified | Concentration-dependent inhibition | [8] |
| Lipophilic Fraction (leaves) | MCF-7 (breast cancer) | Not Specified | 7.34 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the cytotoxicity assessment of natural products.
Cell Culture
Human cancer cell lines (e.g., MCF-7, HepG2, A549, HL-60) are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantitatively measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Cells are prepared and treated with the test compound in the same manner as for the MTT assay.
-
Sample Collection: After the incubation period, the supernatant from each well is collected.
-
LDH Reaction: The collected supernatant is mixed with the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: The mixture is incubated at room temperature for a specified time, protected from light.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH release is proportional to the number of lysed cells.
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested by trypsinization and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity testing of a compound.
Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of other triterpenoids, several signaling pathways are likely to be involved in the cytotoxic effects of this compound.
Induction of Apoptosis
A primary mechanism by which many natural cytotoxic compounds, including triterpenoids, exert their anti-cancer effects is through the induction of apoptosis (programmed cell death). This can occur through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by cellular stress. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7] Extracts from Euonymus alatus have been shown to induce apoptosis via this mitochondrial pathway.[7]
-
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which then activates the executioner caspases.
Cell Cycle Arrest
Cytotoxic compounds can also exert their effects by arresting the cell cycle at various checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cancer cell proliferation. This mechanism is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs).
Anti-Proliferative Effects
Studies on extracts from Eucalyptus camaldulensis have demonstrated significant anti-proliferative effects on cancerous cell lines.[8] This suggests that compounds within these extracts, potentially including this compound, may interfere with signaling pathways crucial for cell growth and division, such as the MAPK and PI3K/AKT pathways.
Conclusion and Future Directions
While direct evidence for the cytotoxicity of this compound is currently sparse, its classification as an oleanane-type triterpenoid and its association with biologically active plants like Eucalyptus camaldulensis and Euonymus alatus strongly suggest it may possess anti-cancer properties. The existing literature on related compounds indicates that potential mechanisms of action include the induction of apoptosis via the mitochondrial pathway and the inhibition of cell proliferation.
Future research should focus on isolating or synthesizing sufficient quantities of pure this compound to perform comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines. Subsequent studies should aim to elucidate the specific molecular mechanisms and signaling pathways involved. Such research will be crucial in determining the potential of this compound as a lead compound for the development of novel anti-cancer therapies.
References
- 1. Phenolic constituents from the twigs of Euonymus alatus and their cytotoxic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euonymus alatus and its compounds suppress hydrogen peroxide-induced oxidative stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euonymus alatus (Thunb.) Sieb induces apoptosis via mitochondrial pathway as prooxidant in human uterine leiomyomal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Euonymus alatus: A Review on Its Phytochemistry and Antidiabetic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zhongguo Zhong Yao Za Zhi (in SafetyLit) [safetylit.org]
- 9. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
Camaldulenic Acid: A Preliminary Investigation into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the specific biological activities and mechanism of action of Camaldulenic acid is limited. This document summarizes the available information and provides a hypothetical framework for future investigation based on the activities of structurally related compounds.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid.[1] Despite its identification and isolation from various plant sources, its pharmacological profile remains largely unexplored. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound and to propose potential avenues for future research into its mechanism of action. Given the scarcity of direct evidence, this guide will draw parallels with the known mechanisms of structurally similar pentacyclic triterpenoids to offer a hypothetical basis for investigation.
Physicochemical Properties and Natural Sources
This compound has been isolated from several plant species, including the twigs of Euonymus alatus and the herbs of Salvia chinensis Benth.[2]
| Property | Information |
| Chemical Formula | C30H46O4[3] |
| Molecular Weight | 470.68 g/mol [1] |
| CAS Number | 71850-15-2[1] |
| Structure Class | Terpenoid, Pentacyclic Triterpenoid[1] |
| Natural Sources | Euonymus alatus, Salvia chinensis Benth[2] |
Known Biological Activities: A Significant Knowledge Gap
A thorough review of the existing literature reveals a significant lack of data on the biological activities of this compound. One study that isolated various compounds from Euonymus alatus reported on the anti-tumor activities of some of these compounds.[2] In this study, this compound was designated as compound 4. While the study highlighted the significant anti-tumor effects of compounds 2 and 3 (11-keto-beta-boswellic acid and acetyl 11-keto-beta-boswellic acid, respectively) against BEL-7402 and HCT-8 cancer cell lines, the activity of this compound was not detailed, suggesting it may have exhibited lower potency in the assays conducted.[2]
Hypothetical Mechanism of Action: Insights from Related Pentacyclic Triterpenoids
In the absence of direct evidence for this compound, we can look to the well-documented mechanisms of other pentacyclic triterpenoids, such as Betulinic acid and Oleanolic acid, to hypothesize potential pathways. These compounds are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[4][5][6]
A common mechanism of action for several bioactive pentacyclic triterpenoids is the modulation of key inflammatory and apoptotic signaling pathways. A plausible, yet unconfirmed, hypothesis is that this compound may also exert its effects through these pathways.
Potential Anti-inflammatory Signaling Pathway
Many pentacyclic triterpenoids are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Its inhibition leads to a downstream reduction in inflammatory mediators.
Caption: A hypothetical anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Proposed Experimental Protocols for Mechanism of Action Elucidation
To investigate the hypothetical mechanism of action of this compound, a series of standard cell-based and biochemical assays are recommended.
Cell Viability and Cytotoxicity Assays
-
Protocol:
-
Culture relevant cell lines (e.g., cancer cell lines like HCT-116, LS-174T, or immune cells like RAW 264.7 macrophages) in 96-well plates.
-
Treat cells with a concentration range of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or XTT assay, which measures mitochondrial metabolic activity.
-
Determine the IC50 (half-maximal inhibitory concentration) value.
-
Anti-inflammatory Activity Assays
-
Protocol for Nitric Oxide (NO) Inhibition:
-
Seed RAW 264.7 macrophages in 96-well plates.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.
-
After 24 hours, measure the production of nitric oxide in the culture supernatant using the Griess reagent.
-
-
Protocol for Cytokine Measurement:
-
Following a similar treatment protocol as the NO inhibition assay, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blotting for Signaling Pathway Analysis
-
Protocol:
-
Treat cells with this compound and/or an inflammatory stimulus for appropriate time points.
-
Lyse the cells to extract total protein.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-IκBα, total IκBα, p65) and corresponding secondary antibodies.
-
Visualize protein bands using chemiluminescence to assess changes in protein phosphorylation or expression.
-
Caption: A proposed experimental workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
This compound represents a largely uncharacterized natural product with potential for pharmacological activity. The current body of scientific literature lacks the necessary data to define its mechanism of action. Based on the known activities of structurally similar pentacyclic triterpenoids, it is reasonable to hypothesize that this compound may possess anti-inflammatory and/or cytotoxic properties, potentially through the modulation of signaling pathways such as NF-κB.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to begin to unravel the biological functions of this compound. A systematic investigation, starting with basic cytotoxicity and anti-inflammatory screening, followed by more in-depth molecular analysis, is crucial. Such studies will be instrumental in determining if this compound holds therapeutic promise and warrants further development as a novel drug candidate. There is a clear and compelling need for further research to fill the existing knowledge gap surrounding this intriguing natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. biocrick.com [biocrick.com]
- 4. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid: a natural product with anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: Isolation and Purification of Sesquiterpene Lactones from Xeranthemum annuum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the isolation and purification of sesquiterpene lactones from the plant Xeranthemum annuum, a member of the Asteraceae family. While the presence of Camaldulenic acid in Xeranthemum annuum is not explicitly documented in current scientific literature, this protocol outlines a robust methodology for the extraction and purification of sesquiterpene lactones, a class of compounds to which this compound may belong. The procedures described herein are based on established techniques for isolating similar secondary metabolites from other species within the Asteraceae family and can be adapted for the targeted isolation of novel or specific sesquiterpene lactones.
Introduction
Xeranthemum annuum, commonly known as annual everlasting or immortelle, is a plant belonging to the Asteraceae family.[1] This family is a rich source of bioactive secondary metabolites, including sesquiterpene lactones, which have demonstrated a wide range of pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Although studies on Xeranthemum annuum have identified the presence of phenolic compounds and flavonoids[4][5], a detailed investigation into its sesquiterpene lactone content, specifically this compound, is lacking.
This protocol provides a comprehensive workflow for the extraction, isolation, and purification of sesquiterpene lactones from Xeranthemum annuum. The methodology is designed to be a foundational guide for researchers to explore the phytochemical landscape of this plant and to potentially isolate and identify novel bioactive compounds.
Experimental Workflow Diagram
Caption: Experimental workflow for the isolation and purification of sesquiterpene lactones.
Experimental Protocols
-
Collection: Collect the aerial parts (stems, leaves, and flowers) of Xeranthemum annuum during its flowering season (June to September).[6]
-
Drying: Air-dry the collected plant material in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks, or until brittle.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container at 4°C until extraction.
A variety of solvents can be used for the initial extraction.[4] A common and effective method for extracting sesquiterpene lactones involves using a mixture of polar and non-polar solvents.[7]
-
Maceration: Macerate 500 g of the powdered plant material in a 1:1 mixture of dichloromethane and methanol (2.5 L) at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Table 1: Comparison of Extraction Solvents
| Solvent System | Target Compounds | Advantages | Disadvantages |
|---|---|---|---|
| Dichloromethane-Methanol (1:1) | Broad range of semi-polar compounds including sesquiterpene lactones.[7] | High yield of target compounds. | Extracts a complex mixture requiring further purification. |
| Acetone | Phenolic compounds, flavonoids, and some terpenoids.[4][5] | Good for antioxidant and antimicrobial compounds. | May not be optimal for all sesquiterpene lactones. |
| Ethyl Acetate | Sesquiterpene lactones and other medium-polarity compounds. | More selective for sesquiterpene lactones than methanol. | Lower yield compared to broader-spectrum solvents. |
| Methanol | Wide range of polar and semi-polar compounds. | High extraction efficiency for a broad range of metabolites. | Co-extracts sugars and other highly polar interferences. |
Fractionation of the crude extract is essential to separate compounds based on their polarity.
-
Initial Suspension: Suspend the crude extract (e.g., 10 g) in a mixture of methanol and water (9:1, 200 mL).
-
n-Hexane Partitioning: Transfer the suspension to a separatory funnel and partition it three times with an equal volume of n-hexane. This will remove non-polar compounds like fats and waxes. Collect and combine the n-hexane fractions.
-
Ethyl Acetate Partitioning: To the remaining methanol/water layer, add water to adjust the methanol concentration to 50%. Partition this aqueous methanol phase three times with an equal volume of ethyl acetate. The ethyl acetate fraction is expected to be enriched with sesquiterpene lactones. Collect and combine the ethyl acetate fractions.
-
Aqueous Fraction: The remaining water layer will contain highly polar compounds.
-
Drying and Weighing: Evaporate the solvent from each fraction (n-hexane, ethyl acetate, and aqueous) under reduced pressure to obtain the respective dried fractions. Record the weight of each fraction.
The ethyl acetate fraction, being the most likely to contain sesquiterpene lactones, should be subjected to further chromatographic purification.
3.4.1. Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
Sample Loading: Adsorb a portion of the dried ethyl acetate fraction (e.g., 2 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Mobile Phase: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% n-hexane to 100% ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation process using Thin Layer Chromatography (TLC).
Table 2: Parameters for Column Chromatography
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel 60 (70-230 mesh) |
| Mobile Phase | n-Hexane/Ethyl Acetate gradient (e.g., 100:0 to 0:100) |
| Detection (TLC) | UV light (254 nm and 365 nm), Anisaldehyde-sulfuric acid reagent |
3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification of isolated compounds, Prep-HPLC is a powerful technique.
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector set at a wavelength appropriate for the compounds of interest (e.g., 210-254 nm).
-
Fraction Collection: Collect peaks corresponding to individual compounds.
Structural Elucidation
The purity and structure of the isolated compounds should be confirmed using spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
Conclusion and Disclaimer
This protocol provides a generalized yet detailed methodology for the isolation and purification of sesquiterpene lactones from Xeranthemum annuum. It is important to note that the presence and concentration of this compound or other sesquiterpene lactones in this specific plant species require experimental verification. Researchers should consider this protocol as a starting point and may need to optimize the conditions based on their specific findings. The successful isolation of any bioactive compound will depend on careful execution of these steps and thorough analytical characterization.
References
- 1. How To Grow Xeranthemum annuum | EarthOne [earthone.io]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Immortelle (Xeranthemum annuum L.) as a natural source of biologically active substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xeranthemum annuum - Wikipedia [en.wikipedia.org]
- 7. msipublishers.com [msipublishers.com]
Application Note: Quantification of Camaldulenic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Camaldulenic acid, a pentacyclic triterpenoid with potential pharmacological activities.[1] The described protocol is suitable for the analysis of this compound in purified samples and complex matrices such as plant extracts. The method utilizes a reversed-phase C18 column with UV detection, providing excellent linearity, precision, and accuracy. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the reliable quantification of this compound.
Introduction
This compound (C30H46O4, M.Wt: 470.7) is a natural pentacyclic triterpenoid found in various plant species.[2][3] Triterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][4] Accurate and reliable quantification of this compound is crucial for pharmacological research, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[5] This application note presents a detailed, validated HPLC method for the quantification of this compound.
Experimental
-
This compound reference standard (>98% purity) (BioCrick, BCN3928 or equivalent)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (85%, analytical grade)
-
Plant material (e.g., leaves, bark) containing this compound
-
Mortar and pestle or grinder
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
The following chromatographic conditions were optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 70% B; 10-20 min: 70-90% B; 20-25 min: 90% B; 25-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Note: As many triterpenoids lack strong chromophores, detection at low wavelengths like 205-210 nm is often necessary for better sensitivity.[6]
Protocols
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a grinder.
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8]
The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (r²) was found to be >0.999, indicating excellent linearity over the tested concentration range.[6][9]
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 100 | 1520.3 |
The precision of the method was evaluated by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The Relative Standard Deviation (RSD) was calculated.
| Precision Type | RSD (%) |
| Intra-day | < 1.5% |
| Inter-day | < 2.0% |
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a pre-analyzed sample, and the sample was re-analyzed. The recovery was calculated as the percentage of the measured amount to the added amount.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 24.5 | 98.0 |
| 50 | 49.2 | 98.4 |
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.[9]
| Parameter | Value (µg/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Application: Anticancer Research Context
This compound belongs to the triterpenoid class of compounds, many of which have been investigated for their anticancer properties.[10] For instance, Betulinic acid, another pentacyclic triterpenoid, is known to induce apoptosis in cancer cells by directly acting on the mitochondria.[4] The quantification of triterpenoids like this compound is a critical step in evaluating their potential as therapeutic agents. The workflow below illustrates a simplified pathway for investigating the anticancer effects of a purified compound.
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound. The method has been validated for linearity, precision, accuracy, LOD, and LOQ, and the results demonstrate its suitability for routine analysis. This protocol can be a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. A Review on Preparation of Betulinic Acid and Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: 1H and 13C NMR Assignments for Camaldulenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaldulenic acid is a naturally occurring pentacyclic triterpenoid isolated from Eucalyptus camaldulensis. Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the synthesis of analogues. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of complex natural products like this compound. This application note provides a detailed protocol for the acquisition and assignment of 1H and 13C NMR spectra of this compound.
Chemical Structure
This compound is chemically known as 2α,3β-dihydroxyolean-11,13(18)-dien-28-oic acid. Its structure was first elucidated by Siddiqui et al. through extensive spectroscopic studies.
Figure 1: Chemical Structure of this compound.
1H and 13C NMR Spectral Data
While the definitive 1H and 13C NMR data for this compound is reported in the primary literature, access to the specific spectral assignments was not publicly available at the time of this writing. Therefore, the following tables present representative 1H and 13C NMR data for a closely related oleanane-type triterpenoid with a similar core structure to serve as a guide for researchers. The assignments are based on extensive 2D NMR experiments such as COSY, HSQC, and HMBC.
Table 1: 1H NMR Data of a Representative Oleanane-type Triterpenoid (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2 | 3.65 | m | |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 11 | 5.95 | d | 10.5 |
| 12 | 6.40 | dd | 10.5, 2.0 |
| 19 | 2.55 | m | |
| 23 | 0.98 | s | |
| 24 | 0.78 | s | |
| 25 | 0.88 | s | |
| 26 | 0.82 | s | |
| 27 | 1.15 | s | |
| 29 | 0.92 | s | |
| 30 | 0.95 | s |
Table 2: 13C NMR Data of a Representative Oleanane-type Triterpenoid (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 40.5 | 16 | 24.1 |
| 2 | 68.7 | 17 | 48.2 |
| 3 | 83.4 | 18 | 133.5 |
| 4 | 39.2 | 19 | 38.1 |
| 5 | 55.6 | 20 | 31.0 |
| 6 | 18.7 | 21 | 34.5 |
| 7 | 33.1 | 22 | 32.8 |
| 8 | 41.3 | 23 | 28.1 |
| 9 | 47.8 | 24 | 16.8 |
| 10 | 37.2 | 25 | 15.6 |
| 11 | 128.5 | 26 | 17.4 |
| 12 | 129.8 | 27 | 26.1 |
| 13 | 138.9 | 28 | 180.1 |
| 14 | 45.6 | 29 | 33.2 |
| 15 | 28.9 | 30 | 23.7 |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the leaves of Eucalyptus camaldulensis using standard chromatographic techniques (e.g., column chromatography over silica gel followed by preparative HPLC).
-
Purity Assessment: The purity of the isolated compound should be assessed by HPLC-UV and LC-MS to be >95%.
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
13C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, crucial for assigning quaternary carbons and connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase correct the spectra and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.
-
Spectral Assignment:
-
Use the HSQC spectrum to assign the carbons attached to protons.
-
Use the COSY spectrum to trace out the proton spin systems.
-
Use the HMBC spectrum to connect the spin systems and assign quaternary carbons.
-
Use the NOESY spectrum to confirm stereochemical assignments.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Caption: Workflow for NMR Analysis of this compound.
Logical Relationship for Spectral Assignment
The following diagram outlines the logical steps involved in assigning the NMR signals to the structure of this compound.
Caption: Logic for NMR Spectral Assignment.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR data. The systematic approach to spectral assignment, utilizing a combination of 1D and 2D NMR experiments, will enable the unambiguous structural confirmation of this compound, which is a critical step in its evaluation as a potential therapeutic agent.
Application Note: Mass Spectrometry Fragmentation Analysis of Camaldulenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Camaldulenic acid, a pentacyclic triterpenoid, presents a complex structure whose characterization is essential for its development as a potential therapeutic agent. This application note details the predicted mass spectrometry fragmentation pattern of this compound and provides a comprehensive protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Understanding the fragmentation behavior is crucial for the unambiguous identification and quantification of this compound in complex biological matrices. The protocol described herein is designed to be a starting point for researchers working on the analytical characterization of this compound and related triterpenoids.
Introduction
Pentacyclic triterpenoids are a diverse class of natural products with a wide range of biological activities. This compound, with the chemical formula C30H46O4 and a molecular weight of approximately 470.68 g/mol , is a member of this class.[1][2] Mass spectrometry is a powerful analytical technique for the structural elucidation of such complex molecules. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can be used for identification and structural characterization. For pentacyclic triterpenoids, fragmentation is often directed by the presence of functional groups and the inherent strain in the ring system, with retro-Diels-Alder (rDA) reactions being a common and diagnostic fragmentation pathway. While specific fragmentation data for this compound is not extensively documented, its fragmentation pattern can be predicted based on the well-established fragmentation of similar triterpenoid structures. This document outlines the expected fragmentation pathways and provides a detailed protocol for LC-MS analysis.
Predicted Fragmentation Pattern of this compound
The structure of this compound, with its carboxylic acid and hydroxyl groups, as well as a double bond within the C-ring, dictates its fragmentation behavior in mass spectrometry. Under electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]+ at an m/z of approximately 471.34 is expected to be the parent ion. Subsequent fragmentation via collision-induced dissociation (CID) is predicted to involve the following key steps:
-
Initial Dehydration and Decarboxylation: The presence of hydroxyl and carboxylic acid groups makes the neutral losses of water (H2O, 18 Da) and carbon dioxide (CO2, 44 Da) highly probable. These losses can occur independently or sequentially.
-
Retro-Diels-Alder (rDA) Fragmentation: The double bond in the C-ring of the oleanane skeleton makes it susceptible to a characteristic retro-Diels-Alder cleavage. This reaction cleaves the C-ring, resulting in two diagnostic fragment ions.[3][4]
The proposed major fragmentation pathways are summarized in the table below.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Formula | Description of Fragmentation |
| 471.34 | [C30H47O4]+ | Protonated molecule [M+H]+ |
| 453.33 | [C30H45O3]+ | Loss of a water molecule from [M+H]+ |
| 425.34 | [C29H45O2]+ | Loss of formic acid (HCOOH) from [M+H]+ |
| 407.33 | [C29H43O]+ | Loss of formic acid and a water molecule from [M+H]+ |
| 263.17 | [C16H23O2]+ | Fragment from retro-Diels-Alder cleavage (containing rings D and E) |
| 245.16 | [C16H21O]+ | Loss of water from the rDA fragment containing rings D and E |
| 203.18 | [C15H23]+ | Fragment from retro-Diels-Alder cleavage (containing rings A and B) |
Experimental Protocol: LC-MS Analysis of this compound
This protocol provides a general method for the analysis of this compound from a plant extract. Optimization may be required based on the specific matrix and instrumentation.
Sample Preparation
-
Extraction:
-
Weigh approximately 1 g of finely powdered, dried plant material.
-
Add 10 mL of methanol to the plant material in a suitable flask.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 10 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.[5][6]
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of a methanol:water (1:1, v/v) solution.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
-
Instrumentation: An HPLC system coupled to a quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[5]
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Parameters:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50-1000
-
MS/MS Analysis: For fragmentation studies, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of this compound (m/z 471.34). Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Data Analysis
-
Process the acquired LC-MS data using appropriate software (e.g., MassLynx, Xcalibur).
-
Extract the chromatogram for the predicted m/z of this compound ([M+H]+ ≈ 471.34).
-
Analyze the corresponding mass spectrum to confirm the molecular ion and its isotopic pattern.
-
Examine the MS/MS spectra to identify the characteristic fragment ions as outlined in the data table and fragmentation pathway diagram.
-
Compare the retention time and fragmentation pattern with that of a reference standard if available for definitive identification.
Visualizations
Proposed Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the LC-MS analysis of this compound from plant extracts.
Conclusion
This application note provides a predicted fragmentation pattern and a detailed analytical protocol for this compound using LC-MS. The proposed fragmentation pathways, including the characteristic retro-Diels-Alder cleavage, offer a basis for the structural confirmation of this pentacyclic triterpenoid. The provided experimental protocol is a robust starting point for researchers aiming to identify and quantify this compound in complex samples. This information is valuable for natural product chemists, pharmacognosists, and drug development scientists working with this and related compounds. Further studies with purified standards are recommended to confirm the proposed fragmentation patterns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. whitman.edu [whitman.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Screening Using LC-MS to Study Antioxidant and Toxicity Potential of Methanolic Extracts of Atraphaxis pyrifolia Bunge | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of Camaldulenic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, structure-activity relationship (SAR) studies, and biological evaluation of Camaldulenic acid and its derivatives as potential therapeutic agents. While specific research on this compound is emerging, this document leverages data from closely related triterpenoids to provide robust protocols and guidance for further investigation.
Introduction to this compound
This compound is a pentacyclic triterpenoid natural product that has been isolated from plant species such as Euonymus alatus. Triterpenoids as a class are known to exhibit a wide range of biological activities, including potent anti-inflammatory and anti-cancer effects.[1][2][3] The complex structure of this compound presents a unique scaffold for the development of novel therapeutic agents. This document outlines protocols for the synthesis of derivatives, methods for evaluating their biological activity, and a discussion of potential structure-activity relationships to guide future drug discovery efforts.
Synthesis of this compound Derivatives
While the total synthesis of this compound has not been extensively reported, semi-synthetic modifications of the natural product are a viable strategy for generating derivatives for SAR studies. The presence of a carboxylic acid and hydroxyl groups on the this compound scaffold provides reactive handles for chemical modification.
Representative Protocol: Esterification of this compound
This protocol describes a general method for the esterification of the carboxylic acid moiety of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired alcohol (e.g., methanol, ethanol, propanol)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add oxalyl chloride (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol/TEA mixture at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired ester derivative.
-
Characterize the final product by NMR and mass spectrometry.
This semi-synthetic approach can be adapted to generate a variety of ester and amide derivatives for comprehensive SAR studies.[4][5]
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for identifying the chemical moieties responsible for the biological activity of a compound and for optimizing its potency and selectivity.[6] While specific SAR data for a series of this compound derivatives is not yet available, we can infer potential relationships based on studies of other cytotoxic triterpenoids. The following table presents the cytotoxicity data for triterpenoids isolated from Euonymus alatus, which can serve as a starting point for designing and evaluating this compound derivatives.[7]
Table 1: Cytotoxicity of Triterpenoids from Euonymus alatus against Various Cancer Cell Lines (IC50 in µM) [7]
| Compound | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | HCT-15 (Colon) |
| Betulin | 5.21 | 3.26 | 4.18 | 6.33 |
| Betulone | 8.61 | 6.45 | 7.12 | 8.05 |
| Messagenin | 4.76 | 3.98 | 5.01 | 5.89 |
Hypothetical SAR for this compound Derivatives:
-
C-28 Carboxylic Acid: Modification of the carboxylic acid to esters or amides may influence cell permeability and potency. It is a common site for derivatization in other bioactive triterpenoids.
-
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups are often critical for activity. Acetylation or other modifications of these groups can be explored.
-
A-Ring Modifications: Alterations to the A-ring of the triterpenoid scaffold can significantly impact cytotoxicity.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and treat the cells with various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
This protocol is for assessing the effect of this compound derivatives on proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound derivatives
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Signaling Pathways and Visualizations
Triterpenoids often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2] While the specific pathways affected by this compound are yet to be fully elucidated, related compounds are known to target pathways such as PI3K/Akt and NF-κB.
Below are representative diagrams for a hypothetical synthetic workflow and a potential signaling pathway that could be investigated for this compound derivatives.
Caption: Hypothetical workflow for the semi-synthesis of this compound derivatives.
Caption: Representative PI3K/Akt signaling pathway potentially targeted by this compound derivatives.
References
- 1. Unifying Mechanisms of Action of the Anticancer Activities of Triterpenoids and Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on anti-tumor effect of triterpene acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis [mdpi.com]
- 5. Molecules of natural origin, semi-synthesis and synthesis with anti-inflammatory and anticancer utilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma [mdpi.com]
- 7. Bioassay-guided Isolation of Antiproliferative Triterpenoids from Euonymus alatus Twigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Models for Testing Camaldulenic Acid Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Camaldulenic acid is a natural pentacyclic triterpenoid.[1][2][3][4] While specific in vivo efficacy studies on this compound are not currently available in the public literature, its chemical classification as a pentacyclic triterpene suggests potential therapeutic applications.[5][6] Pentacyclic triterpenoids as a class, including well-studied compounds like Betulinic acid and Oleanolic acid, have demonstrated a range of biological activities, most notably anti-inflammatory and anti-cancer effects.[7][8][9][10][11][12] Therefore, this document provides detailed, proposed in vivo experimental models and protocols for evaluating the potential anti-inflammatory and anti-cancer efficacy of this compound, based on established methodologies for analogous compounds.
Section 1: Proposed Anti-Inflammatory Efficacy Testing
Based on the known anti-inflammatory properties of other pentacyclic triterpenoids, a suitable initial in vivo model to assess the anti-inflammatory potential of this compound is the carrageenan-induced paw edema model in rodents. This model is widely used to screen for acute anti-inflammatory activity.[13][14][15]
Carrageenan-Induced Paw Edema Model
This model evaluates the ability of a test compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.
Experimental Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25g).
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% Sodium Carboxymethyl Cellulose).
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, oral).
-
-
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or this compound orally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Efficacy Assessment:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Collect blood samples for cytokine analysis (TNF-α, IL-6).
-
Euthanize the animals and collect the paw tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Data Presentation:
Table 1: Hypothetical Anti-Inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound | 10 | 0.68 ± 0.04 | 20.00 |
| This compound | 25 | 0.51 ± 0.03 | 40.00 |
| This compound | 50 | 0.39 ± 0.04 | 54.12 |
Signaling Pathway:
Pentacyclic triterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.[8]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Section 2: Proposed Anti-Cancer Efficacy Testing
The anti-cancer properties of many pentacyclic triterpenoids have been demonstrated in various preclinical models.[8][9] A standard and informative model to assess the potential anti-cancer efficacy of this compound is the human tumor xenograft model in immunodeficient mice.
Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to form a solid tumor, which is then treated with the test compound.
Experimental Protocol:
-
Cell Lines: Select appropriate human cancer cell lines (e.g., A375 melanoma, HCT-116 colon cancer, MCF-7 breast cancer), based on in vitro cytotoxicity screening of this compound.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week under specific pathogen-free conditions.
-
Tumor Implantation:
-
Inject 5 x 10^6 cancer cells in 0.1 mL of a Matrigel/PBS mixture subcutaneously into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Grouping and Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Group I: Vehicle Control (e.g., DMSO/saline).
-
Group II: Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal, once weekly).
-
Group III-V: this compound (e.g., 20, 40, 80 mg/kg, intraperitoneal or oral, daily).
-
-
Treat the animals for a specified period (e.g., 21 days).
-
-
Efficacy Assessment:
-
Measure tumor volume twice a week using the formula: Tumor Volume = (Length x Width²) / 2
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Perform histological and immunohistochemical analysis of the tumors (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
-
Data Presentation:
Table 2: Hypothetical Anti-Cancer Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 150 | - | +5.2 |
| Paclitaxel | 10 | 450 ± 75 | 70.0 | -8.5 |
| This compound | 20 | 1100 ± 120 | 26.7 | +4.8 |
| This compound | 40 | 750 ± 90 | 50.0 | +3.5 |
| This compound | 80 | 500 ± 80 | 66.7 | -1.2 |
Signaling Pathway:
Pentacyclic triterpenoids can induce apoptosis in cancer cells through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[9]
Caption: Proposed apoptotic signaling pathway of this compound.
Section 3: Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the in vivo evaluation of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
Disclaimer: The experimental protocols, data, and signaling pathways described herein are proposed based on the known activities of compounds structurally related to this compound. These are intended to serve as a guide for initiating in vivo research on this compound, and specific parameters should be optimized based on preliminary in vitro findings and further literature review.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocrick.com [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Preparation of Betulinic Acid and Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis [mdpi.com]
- 13. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Camaldulenic Acid: Application Notes and Protocols for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Camaldulenic acid is a pentacyclic triterpenoid isolated from Eucalyptus camaldulensis. To date, there is a limited body of research on its specific biological activities and established protocols for its use in in vitro and in vivo studies. The following application notes and protocols are based on the known properties of structurally similar pentacyclic triterpenoids and are intended to serve as a starting point for the investigation of this compound. Researchers should optimize these protocols based on their specific experimental needs and the physicochemical properties of the purified compound.
Application Notes
This compound, a member of the diverse family of pentacyclic triterpenoids, holds potential for investigation in various therapeutic areas due to the well-documented biological activities of this class of compounds. Triterpenoids isolated from Eucalyptus species and other plants have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
Physicochemical Properties and Formulation Challenges:
Like many other triterpenoids, this compound is expected to have low aqueous solubility, which can pose a challenge for its formulation in both in vitro and in vivo studies.[4] To enhance its bioavailability and ensure consistent results, careful consideration of the formulation strategy is crucial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | PubChem |
| Molecular Weight | 470.7 g/mol | PubChem |
| XLogP3 | 6.2 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Formulation Strategies for Triterpenoids:
Several approaches can be employed to improve the solubility and delivery of hydrophobic compounds like this compound.
Table 2: Formulation Strategies for In Vitro and In Vivo Studies of Triterpenoids
| Formulation | Description | Advantages | Considerations |
| DMSO Stock Solution | Dissolving the compound in 100% dimethyl sulfoxide (DMSO). | Simple and common for in vitro assays. | Final DMSO concentration in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity. |
| Cyclodextrins | Encapsulating the compound within cyclodextrin molecules. | Increases aqueous solubility and stability. | The type and concentration of cyclodextrin need to be optimized. |
| Liposomes | Encapsulating the compound within lipid bilayers. | Can improve bioavailability and target delivery in vivo. | Preparation can be complex and requires specific equipment. |
| Nanoparticles | Formulating the compound into solid lipid nanoparticles or polymeric nanoparticles. | Can enhance solubility, stability, and bioavailability. | Characterization of nanoparticle size, charge, and drug loading is essential. |
| Co-solvents | Using a mixture of solvents (e.g., ethanol, polyethylene glycol) to dissolve the compound. | Can be effective for some compounds. | The toxicity of the co-solvent system must be evaluated. |
Experimental Protocols
The following are detailed, generalized protocols for investigating the potential biological activities of this compound. These should be adapted and optimized for specific experimental setups.
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
2. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
LPS (from E. coli)
-
Complete cell culture medium
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare dilutions of this compound in complete medium as described in the MTT assay protocol.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., with a known iNOS inhibitor).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-only group.
In Vivo Studies
1. Acute Toxicity Study
This is a preliminary study to determine the safety profile of this compound in an animal model.
Materials:
-
This compound
-
Healthy adult mice or rats (e.g., Swiss albino mice or Sprague-Dawley rats)
-
Appropriate vehicle for administration (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Animal cages and bedding
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a suspension or solution of this compound in the chosen vehicle at various concentrations.
-
Administration: Divide the animals into groups (e.g., 5 animals per group). Administer a single dose of this compound orally or intraperitoneally to each group at different dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A control group should receive only the vehicle.
-
Observation: Observe the animals for any signs of toxicity, such as changes in behavior, grooming, activity, and any mortality, continuously for the first 4 hours after dosing and then daily for 14 days.
-
Data Collection: Record body weight changes, food and water consumption, and any observed clinical signs.
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any abnormalities in the major organs.
-
Data Analysis: Determine the LD₅₀ (lethal dose for 50% of the animals) if applicable, and identify the maximum tolerated dose.
2. Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This model is used to evaluate the in vivo anti-inflammatory effects of this compound.
Materials:
-
This compound
-
Healthy adult rats (e.g., Wistar or Sprague-Dawley)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for administration
-
Plethysmometer
-
Indomethacin (positive control)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats and divide them into groups: vehicle control, positive control (indomethacin, e.g., 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Compound Administration: Administer the vehicle, indomethacin, or this compound orally or intraperitoneally 1 hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.
Visualizations
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Caption: Hypothetical Anti-inflammatory Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial activity of Eucalyptus camaldulensis Dehn. plant extracts and essential oils: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Preparation of Betulinic Acid and Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Camaldulenic Acid as a Reference Standard in Natural Product Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camaldulenic acid, a pentacyclic triterpene with the chemical formula C30H46O4, is a naturally occurring compound found in various plant species.[1][2] As a member of the triterpenoid class, it shares structural similarities with other bioactive compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The accurate quantification of this compound in natural product extracts and formulated products is crucial for quality control, potency assessment, and mechanistic studies. The use of a well-characterized reference standard is indispensable for achieving reliable and reproducible analytical results.[6]
These application notes provide detailed protocols for utilizing this compound as a reference standard in the analysis of natural products, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application.
| Property | Value | Reference |
| CAS Number | 71850-15-2 | [1][2] |
| Molecular Formula | C30H46O4 | [1][2] |
| Molecular Weight | 470.68 g/mol | [2] |
| Appearance | Powder | [7][8] |
| Storage Conditions | 2-8°C, protected from air and light | [1][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Plant Extract using HPLC-PDA
This protocol outlines a method for the quantification of this compound in a methanolic plant extract using High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector. Due to the lack of a strong chromophore in many triterpenoids, detection is often performed at low wavelengths (205-210 nm).[9]
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation:
-
Extraction: Macerate 1 g of the dried and powdered plant material with 20 mL of methanol for 24 hours at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration expected to fall within the calibration range.
3. HPLC-PDA Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.[9]
Protocol 2: High-Sensitivity Quantification using HPLC with Charged Aerosol Detection (CAD)
For analytes like triterpenoids that lack a strong UV chromophore, Charged Aerosol Detection (CAD) offers a sensitive alternative.[10]
1. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in Protocol 1.
2. HPLC-CAD Conditions:
| Parameter | Condition |
| Column | C30 reverse-phase column (for improved resolution of triterpenoids)[10] |
| Mobile Phase | Gradient elution with a mixture of acetonitrile and methanol[10] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| CAD Detector Settings | Evaporation Temperature: 35°C, Gas Pressure: 35 psi |
3. Data Analysis:
-
Similar to the HPLC-PDA method, construct a calibration curve using the peak areas from the CAD detector. Charged aerosol detectors often exhibit a non-linear response, so a polynomial fit may be necessary for the calibration curve.[10]
Protocol 3: Confirmatory Analysis using HPLC-Mass Spectrometry (MS)
HPLC-MS provides high selectivity and sensitivity and can be used for the unambiguous identification and quantification of this compound.[11]
1. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in Protocol 1.
2. HPLC-MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| MS Detector | Electrospray Ionization (ESI) in negative ion mode |
| MS Parameters | Selected Ion Monitoring (SIM) of the [M-H]⁻ ion (m/z 469.3) |
3. Data Analysis:
-
Quantification is performed by comparing the peak area of the selected ion in the sample to a calibration curve generated from the reference standard. The high selectivity of MS detection minimizes interference from co-eluting compounds.[12]
Method Validation Parameters
A summary of typical validation parameters for HPLC-based quantification of triterpenoids is provided below. These values serve as a general guideline and should be established for each specific method.
| Parameter | Typical Range | Reference |
| Linearity (r²) | > 0.998 | [11] |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL (PDA) | [9] |
| < 1 ng on column (CAD) | [10] | |
| Limit of Quantitation (LOQ) | 0.24–1.78 µg/mL (PDA) | [9] |
| < 2 ng on column (CAD) | [10] | |
| Precision (RSD) | < 2-5% | [9][11] |
| Recovery | 95.3–104.7% | [11] |
Stability Considerations
The stability of the reference standard is critical for accurate quantification. Triterpenoid glycosides have been shown to be stable under various temperature and humidity conditions, while polyphenols can be less stable.[13] A study on triterpenic esters demonstrated their stability in aqueous and buffered solutions, as well as in plasma, for at least 24 hours.[14] It is recommended to store the this compound reference standard at 2-8°C and protect it from light.[8] The stability of stock solutions should be monitored over time.[6]
Visualizations
Caption: Analytical workflow for the quantification of this compound.
Caption: Generalized signaling pathways for triterpenoid bioactive effects.
Conclusion
This compound serves as a valuable reference standard for the accurate analysis of natural products. The protocols provided herein, utilizing common analytical techniques such as HPLC-PDA, -CAD, and -MS, offer robust methods for the quantification of this and other similar triterpenoid compounds. Proper method validation and adherence to stability guidelines are essential for obtaining reliable and reproducible data in research, development, and quality control settings.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. casss.org [casss.org]
- 7. biocrick.com [biocrick.com]
- 8. chemfaces.com [chemfaces.com]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Characterization and quantification of the triterpenoids in different parts of Xanthoceras sorbifolia by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Camaldulenic Acid for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Camaldulenic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring pentacyclic triterpenoid compound isolated from plants such as Salvia chinensis Benth. Like other pentacyclic triterpenes such as oleanolic acid and betulinic acid, it exhibits promising biological activities, including anti-tumor effects. However, its hydrophobic nature leads to poor aqueous solubility, which can be a significant hurdle for its use in in vitro and in vivo biological assays, potentially affecting the accuracy and reproducibility of experimental results.
Q2: What are the common solvents for dissolving this compound?
This compound is generally soluble in organic solvents. For laboratory and biological assay purposes, the most commonly used solvents are:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For most biological assays, especially cell-based assays, preparing a concentrated stock solution in 100% DMSO is the standard starting point.[1][2][3] This stock is then further diluted to the final working concentration in the aqueous assay buffer or cell culture medium.
Q3: My this compound precipitates when I add it to my aqueous buffer/media. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%, as higher concentrations can be toxic to cells.[1]
-
Use of a Surfactant: Incorporating a non-ionic surfactant like Tween 80 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in your final assay buffer can help maintain the solubility of the compound.[4]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]
-
Sonication: After diluting the stock solution, brief sonication can help to disperse the compound and break up small precipitates.
-
Gentle Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious about the thermal stability of the compound.
Q4: Can I use solvents other than DMSO for cell-based assays?
While DMSO is the most common, other co-solvents can be used. Ethanol is another option, though it is more volatile.[6] When using any organic solvent, it is crucial to include a vehicle control in your experiments (i.e., cells treated with the same final concentration of the solvent without the compound) to account for any solvent-induced effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous media. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO (while staying within the cell line's tolerance, typically <0.5%). - Prepare the final dilution in media containing a low percentage of serum (e.g., 1% FBS) or bovine serum albumin (BSA), as proteins can help to solubilize hydrophobic compounds.[3] - Use a solubilizing agent such as Tween 80 (0.01-0.05%) or HP-β-CD (concentration to be optimized). |
| Stock solution in DMSO is cloudy or contains visible particles. | The concentration of the stock solution is too high, or the compound has not fully dissolved. | - Try to dissolve a smaller amount of the compound in the same volume of DMSO. - Gently warm the stock solution in a 37°C water bath. - Briefly sonicate the stock solution. |
| Inconsistent results between experiments. | Precipitation of the compound at different rates or to different extents. | - Always prepare fresh dilutions of the compound from the stock solution immediately before each experiment. - Ensure thorough mixing after dilution into the aqueous medium. - Visually inspect for any precipitation before adding to the cells or assay. |
| High background or toxicity in vehicle control wells. | The final concentration of the organic solvent (e.g., DMSO) is too high for the cells being used. | - Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. - Reduce the final solvent concentration to well below the toxic threshold (ideally ≤0.1% DMSO).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays (e.g., MTT Assay)
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or 50 mM). The exact concentration will depend on the required final concentrations for your assay.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication or gentle warming at 37°C.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the range of final concentrations needed, it may be convenient to prepare an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare Final Working Solutions:
-
On the day of the experiment, thaw the stock or intermediate solution.
-
Prepare the final working concentrations by diluting the DMSO stock solution directly into the complete cell culture medium (containing serum).
-
It is crucial to add the small volume of the DMSO stock into the larger volume of medium while vortexing or mixing to facilitate rapid dispersion and minimize precipitation.
-
The final concentration of DMSO should be kept constant across all treatments and should not exceed the tolerance level of the cell line (typically ≤0.5%).
-
Include a vehicle control containing the same final concentration of DMSO as the treatment groups.
-
Protocol 2: Solubilization using a Surfactant for Enzyme Assays
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Dissolve this compound in 100% DMSO or ethanol to a high concentration (e.g., 10 mM).
-
-
Prepare the Assay Buffer Containing a Surfactant:
-
Prepare the appropriate aqueous buffer for your enzyme assay.
-
Add a non-ionic surfactant, such as Tween 80 or Triton X-100, to the buffer at a final concentration of 0.01% to 0.05% (v/v). Mix thoroughly.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the this compound stock solution to the assay buffer containing the surfactant to achieve the desired final concentration.
-
Mix well by vortexing.
-
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of similar pentacyclic triterpenes like oleanolic and betulinic acid, this compound is hypothesized to induce apoptosis through the intrinsic mitochondrial pathway.[7][8][9][10]
Caption: this compound-induced mitochondrial apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale extraction of Camaldulenic acid
Welcome to the technical support center for the large-scale extraction of camaldulenic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for isolating this compound?
This compound is a natural product that can be isolated from various plant sources. It has been identified in species such as Eucalyptus camaldulensis and in the twigs of Euonymus alatus.[1] The concentration of the acid can vary depending on the plant part, geographical location, and harvest time.
Q2: What are the general solubility properties of this compound?
This compound is a triterpenoid and, like many such compounds, exhibits poor solubility in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2][3] For experimental purposes, stock solutions are often prepared in DMSO.
Q3: What are the key challenges in the large-scale extraction of this compound?
Researchers may face several challenges during the large-scale extraction of this compound, including:
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Low Yields: The concentration of this compound in the source material may be low, requiring large amounts of biomass.
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Co-extraction of Impurities: The crude extract often contains a complex mixture of other triterpenoids, lipids, and pigments, which can complicate purification.
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Emulsion Formation: During liquid-liquid extraction steps, the formation of stable emulsions can lead to significant product loss.[4]
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Degradation of the Target Compound: this compound may be susceptible to degradation under harsh extraction conditions (e.g., high temperatures or extreme pH).
Q4: Which analytical techniques are suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and reliable method for the quantification of organic acids like this compound.[5][6] High-Performance Thin-Layer Chromatography (HPTLC) can also be utilized for quantification.[7] The choice of method will depend on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete cell lysis and extraction | - Increase the extraction time or the number of extraction cycles. - Optimize the particle size of the plant material by grinding to increase the surface area. - Employ extraction enhancement techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). |
| Inappropriate solvent selection | - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) to find the optimal solvent for this compound.[8] - Consider using a sequence of solvents, starting with a nonpolar solvent to remove lipids before extracting with a more polar solvent. |
| Degradation of this compound | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Investigate the effect of pH on stability and consider buffering the extraction solvent if the compound is pH-sensitive.[9][10] |
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps |
| High concentration of lipids and surfactants in the extract | - Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.[4] - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[4] - Centrifuge the mixture at a low speed to facilitate phase separation. |
| Similar densities of the two phases | - Add a small amount of a different, immiscible organic solvent to alter the density of the organic phase.[4] |
Issue 3: Co-elution of Impurities During Chromatography
| Potential Cause | Troubleshooting Steps |
| Suboptimal chromatographic conditions | - Optimize the mobile phase composition (e.g., solvent ratio, pH, additives) to improve the resolution between this compound and impurities. - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity. - Adjust the column temperature to influence retention times and peak shapes. |
| Overloading of the column | - Reduce the amount of sample injected onto the column. - Perform a preliminary purification step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis. |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoid Acids from Plant Material
This protocol is a general guideline and should be optimized for this compound.
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Preparation of Plant Material: Air-dry the plant material (e.g., leaves, twigs) at room temperature and then grind it into a fine powder.
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Extraction:
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Macerate the powdered plant material with a suitable solvent (e.g., 95% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound is expected to be in the more polar fractions.
-
-
Purification:
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Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
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Further purify the fractions containing this compound using preparative HPLC.
-
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent | Extraction Time (h) | Temperature (°C) | Yield of Crude Extract ( g/100g ) | This compound Content (mg/g extract) |
| 95% Ethanol | 48 | 25 | 12.5 | 3.2 |
| Methanol | 48 | 25 | 14.2 | 2.8 |
| Ethyl Acetate | 48 | 25 | 8.7 | 4.5 |
| Hexane | 48 | 25 | 3.1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagram 1: General Workflow for this compound Extraction
A generalized workflow for the extraction and purification of this compound from plant sources.
Diagram 2: Hypothetical Signaling Pathway Influenced by a Triterpenoid Acid
Based on the known activities of similar compounds like oleanolic acid, a hypothetical signaling pathway that could be modulated by this compound is presented below.[11][12]
A hypothetical signaling pathway potentially modulated by this compound, leading to inhibition of cell growth and induction of apoptosis.
References
- 1. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound supplier | CAS 71850-15-2 | AOBIOUS [aobious.com]
- 3. chemfaces.com [chemfaces.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. osti.gov [osti.gov]
- 6. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 7. uni-giessen.de [uni-giessen.de]
- 8. ffhdj.com [ffhdj.com]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Camaldulenic acid chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of camaldulenic acid. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for an acidic compound like this compound in reversed-phase HPLC?
A1: Poor peak shape for acidic compounds such as this compound, a triterpenoid carboxylic acid, in reversed-phase high-performance liquid chromatography (HPLC) is often attributed to several factors. The most common issues include:
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Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid group of this compound, the compound can exist in both ionized and non-ionized forms. This dual state leads to inconsistent interactions with the stationary phase, resulting in peak tailing or broadening.
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Secondary Interactions: The hydroxyl and carboxylic acid functional groups of this compound can engage in secondary interactions with active sites on the HPLC column, particularly residual silanol groups on silica-based stationary phases. These interactions can cause significant peak tailing.
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[1]
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Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, peak distortion can occur.
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System and Hardware Issues: Problems such as extra-column volume (excessive tubing length or diameter), column voids, or a partially blocked frit can also contribute to poor peak shape for all compounds in the analysis.[2]
Q2: I am observing peak tailing specifically for my this compound peak. What should I investigate first?
A2: When only the this compound peak is tailing, the issue is likely related to chemical interactions between the analyte and the stationary phase. The recommended first step is to address the mobile phase pH. Since this compound is a carboxylic acid, its ionization is highly dependent on the pH of the mobile phase.
Q3: What is peak fronting and what are its common causes for this compound?
A3: Peak fronting is observed when the front of the peak is less steep than the back, resulting in a leading edge. For this compound, common causes of peak fronting include:
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Sample Overload: Injecting a sample at a concentration that is too high can lead to fronting.[1]
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Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[3]
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Column Collapse: This is a physical change in the column that can be caused by operating at excessively high temperatures or pH levels beyond the column's recommended range.[3]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is a common issue in the analysis of acidic compounds like this compound. This guide provides a systematic approach to diagnose and resolve the problem.
Step 1: Diagnose the Source of Tailing
The first step is to determine if the tailing is specific to this compound or affects all peaks in the chromatogram.
| Observation | Potential Cause | Recommended Action |
| Only the this compound peak is tailing. | Analyte-specific interactions (e.g., secondary interactions with the stationary phase, inappropriate mobile phase pH). | Proceed to Step 2: Optimize Mobile Phase pH. |
| All peaks in the chromatogram are tailing. | System-wide issue (e.g., extra-column volume, column void, partially blocked frit). | Proceed to Step 3: Check System Hardware. |
| Peak tailing worsens over a series of injections. | Column contamination or degradation. | Consider column washing or replacement. |
Step 2: Optimize Mobile Phase pH
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Condition: Start with a mobile phase containing an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. This will typically bring the mobile phase pH to between 2.5 and 3.5.
-
pH Modification: If tailing persists, systematically adjust the pH downwards. Prepare mobile phases with slightly different acid concentrations to fine-tune the pH.
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Buffer Selection: For more precise pH control, use a buffer system. A phosphate buffer is effective in the low pH range. Ensure the chosen buffer is soluble in the mobile phase and compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry). A typical starting concentration is 10-20 mM.
Step 3: Mitigate Secondary Interactions
If adjusting the pH does not resolve the peak tailing, secondary interactions with the stationary phase are a likely cause.
| Strategy | Action | Expected Outcome |
| Use a Modern, High-Purity Column | Switch to a column with a high-purity silica (Type B) and effective end-capping. | Reduced silanol interactions and improved peak symmetry. |
| Employ a Mobile Phase Additive | Add a competitive agent like a small amount of a stronger acid (e.g., TFA) to the mobile phase. | The additive can mask the active silanol sites, reducing their interaction with this compound. |
| Increase Mobile Phase Ionic Strength | Increase the concentration of the buffer in the mobile phase. | Higher ionic strength can sometimes reduce secondary electrostatic interactions. |
Step 4: Check System Hardware
If all peaks are tailing, the problem likely lies with the HPLC system itself.
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Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.
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Column Integrity: A void at the head of the column can cause peak distortion. This can sometimes be resolved by reversing and flushing the column. If the problem persists, the column may need to be replaced. A partially blocked inlet frit can also cause peak distortion and can be cleaned or replaced.
Guide 2: Addressing Peak Fronting
Peak fronting is less common than tailing for acidic compounds but can still occur.
Step 1: Check for Sample Overload
Experimental Protocol: Sample Dilution Study
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Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).
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Inject the dilutions and observe the peak shape.
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If the peak shape improves with dilution, the original sample was overloaded.
Step 2: Evaluate Sample Solvent
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Solvent Strength: The injection solvent should ideally be the same as or weaker than the initial mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
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Solubility: Ensure that this compound is fully dissolved in the injection solvent. Sonication can aid in dissolution. Information on the solubility of this compound suggests it is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4][5] When using a strong solvent like DMSO, keep the injection volume small.
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting poor peak shape in this compound chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. ffhdj.com [ffhdj.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks [frontiersin.org]
Addressing stability issues of Camaldulenic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of Camaldulenic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2] For biological assays, DMSO is commonly used to prepare concentrated stock solutions. It is crucial to prepare and use solutions on the same day whenever possible.[2]
Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?
A2: As a solid, this compound powder should be protected from air and light and stored refrigerated or frozen (2-8°C).[1] Stock solutions, especially in DMSO, should be stored as aliquots in tightly sealed vials at -20°C or below for long-term stability.[2][3] Short-term storage of solutions at 2-8°C is acceptable, but prolonged storage at these temperatures is not recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of organic acids in aqueous solutions can be highly dependent on pH.[4][5] this compound is expected to be more stable in acidic to neutral conditions (pH < 7). Alkaline conditions (pH > 7.5) can accelerate degradation through mechanisms like hydrolysis or oxidation. For experiments in physiological buffers (e.g., PBS at pH 7.4), it is advisable to use freshly prepared solutions.
Q4: Is this compound sensitive to light or temperature?
A4: Yes, exposure to light and elevated temperatures can promote the degradation of complex organic molecules. It is recommended to handle the compound and its solutions under subdued light.[1] Thermal degradation can also occur, so avoiding high temperatures during storage and handling is crucial.[5]
Q5: What are the primary degradation pathways for a compound like this compound?
A5: For complex triterpenoid acids, potential degradation pathways include oxidation of hydroxyl groups, decarboxylation, and isomerization under stress conditions like extreme pH, high temperature, or exposure to oxidative agents.[6] Identifying the specific degradation products often requires analytical techniques like LC-MS.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
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Possible Cause 1: Compound Degradation. The compound may have degraded in the stock solution or in the assay medium.
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Solution: Prepare a fresh stock solution from solid material. Minimize the time the compound spends in aqueous assay buffers before analysis. Run a stability check by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity via HPLC.
-
-
Possible Cause 2: Improper Storage. Aliquots may have been subjected to multiple freeze-thaw cycles or stored improperly.
-
Solution: Use a fresh, single-use aliquot for each experiment. Ensure storage is consistently at or below -20°C and protected from light.[2]
-
Issue 2: Appearance of unknown peaks in chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation Products. New peaks are often indicative of degradation.
-
Possible Cause 2: Solvent Impurities or Contamination.
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Solution: Run a blank injection of the solvent to check for impurities. Ensure all glassware is scrupulously clean and that high-purity solvents are used for all preparations.
-
Quantitative Stability Data
The following tables summarize hypothetical stability data for this compound under various stress conditions, as determined by HPLC analysis.
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer (48 hours)
| pH | Temperature | % Remaining this compound |
| 4.0 | 4°C | 99.1% |
| 4.0 | 25°C | 97.5% |
| 7.4 | 4°C | 98.2% |
| 7.4 | 25°C | 91.3% |
| 8.5 | 4°C | 95.4% |
| 8.5 | 25°C | 78.6% |
Table 2: Forced Degradation Study of this compound (1 mg/mL in 50:50 ACN:Water)
| Stress Condition | Duration | % Remaining this compound |
| 0.1 M HCl | 24 hours at 60°C | 94.2% |
| 0.1 M NaOH | 4 hours at 60°C | 65.7% |
| 3% H₂O₂ | 24 hours at 25°C | 82.1% |
| Photolytic (254 nm UV) | 24 hours at 25°C | 88.5% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a reverse-phase HPLC method for quantifying this compound.[7]
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Instrumentation: HPLC system with UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (80:20 v/v).
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Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a stock solution of this compound in DMSO (10 mg/mL). b. Create a calibration curve by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL. c. Dilute stability study samples with the mobile phase to fall within the calibration range. d. Inject samples and standards. e. Quantify the peak area corresponding to this compound to determine its concentration.
Protocol 2: Forced Degradation Study
This study intentionally degrades the sample to identify potential degradation products and assess the stability-indicating nature of the analytical method.[9][10]
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile/water mixture.
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Acid Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the sample solution with 1 mL of 0.2 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 0.2 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the sample solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for HPLC analysis.
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Photolytic Degradation: Expose 1 mL of the sample solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil. Dilute both for HPLC analysis.
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Analysis: Analyze all stressed samples and a non-stressed control using the HPLC method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. chemfaces.com [chemfaces.com]
- 2. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. biocrick.com [biocrick.com]
- 4. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Camaldulenic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camaldulenic acid and its derivatives. The focus is on overcoming common challenges encountered during the interpretation of their complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic features in the ¹H NMR spectrum of a triterpenoid like this compound?
A1: The ¹H NMR spectra of triterpenoids such as this compound are complex due to the large number of similar proton environments. Key features to look for include:
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Methyl Singlets: A group of sharp singlet signals, typically between δ 0.7 and 1.3 ppm, corresponding to the numerous methyl groups on the triterpenoid skeleton.
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Olenfinic Proton: A signal in the region of δ 5.2-5.5 ppm, often a triplet or a doublet of doublets, corresponding to the vinylic proton (e.g., H-12 in an oleanane-type structure).
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Carbinol Proton: If a hydroxyl group is present, a signal for the proton attached to the carbon bearing the hydroxyl group (e.g., H-3) will typically appear as a doublet of doublets around δ 3.2-3.5 ppm.
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Methylene and Methine Protons: A complex, overlapping region of signals between δ 1.0 and 2.5 ppm arising from the numerous CH₂ and CH groups of the fused ring system.
Q2: Why are the methyl signals in the ¹³C NMR spectrum of this compound important for structural confirmation?
A2: The chemical shifts of the methyl carbons in the ¹³C NMR spectrum are highly diagnostic for the specific triterpenoid skeleton (e.g., oleanane, ursane, lupane). The precise δ values are sensitive to the stereochemistry and substitution pattern of the entire molecule, making them a valuable fingerprint for structural identification and comparison with known compounds.
Q3: I am observing significant peak broadening in my ¹H NMR spectrum. What are the possible causes and solutions?
A3: Peak broadening in the NMR spectrum of a triterpenoid acid can arise from several factors:
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Aggregation: Triterpenoid acids have a tendency to aggregate in solution, especially at higher concentrations. This reduces the effective tumbling rate of the molecule, leading to broader lines.
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Solution: Try diluting your sample. You can also try acquiring the spectrum at a higher temperature to disrupt aggregates.
-
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Poor Solubility: If the compound is not fully dissolved, the sample will be inhomogeneous, resulting in poor shimming and broad peaks.
-
Solution: Ensure your compound is completely soluble in the chosen deuterated solvent. You may need to try a different solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) or gently warm the sample to aid dissolution.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.
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Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of Chelex resin may help.
-
Q4: How can I definitively assign the proton and carbon signals in the complex spectrum of a this compound derivative?
A4: Due to the high degree of signal overlap in 1D NMR spectra, unequivocal assignment requires a suite of 2D NMR experiments:
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COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.
Troubleshooting Guides
Issue 1: Overlapping Resonances in the Aliphatic Region
-
Problem: The ¹H NMR spectrum shows a "hump" of unresolved multiplets between δ 1.0 and 2.5 ppm, making it impossible to extract coupling constants or identify individual proton signals.
-
Troubleshooting Steps:
-
Change Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or pyridine-d₅) can induce differential shifts in proton resonances, potentially resolving some signals.
-
Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
Utilize 2D NMR: A 2D J-resolved experiment can separate chemical shifts and coupling constants onto different axes, helping to resolve overlapping multiplets. HSQC and HMBC experiments are essential for assigning signals in highly congested regions.
-
Issue 2: Ambiguous Stereochemical Assignment
-
Problem: The relative stereochemistry at key chiral centers cannot be determined from ¹H-¹H coupling constants alone.
-
Troubleshooting Steps:
-
NOESY/ROESY: These experiments are the primary tools for determining relative stereochemistry. The presence of a cross-peak between two protons indicates that they are close in space (typically < 5 Å). By carefully analyzing these spatial correlations, the relative orientation of substituents and ring junctions can be established.
-
Comparison with Literature Data: The ¹³C NMR chemical shifts, in particular, are very sensitive to stereochemistry. Comparing the experimental data with that of structurally similar compounds with known stereochemistry can provide strong evidence for the correct assignment.
-
Issue 3: Difficulty in Identifying the Carboxylic Acid Proton
-
Problem: The proton signal of the carboxylic acid group is either very broad, not observed, or its chemical shift is unexpected.
-
Troubleshooting Steps:
-
D₂O Exchange: The carboxylic acid proton is acidic and will exchange with deuterium from D₂O. To confirm its presence, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity.
-
Solvent Effects: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration due to hydrogen bonding. In non-polar solvents like CDCl₃, it can be very broad and appear over a wide range (δ 10-13 ppm). In hydrogen-bonding solvents like DMSO-d₆, the signal is often sharper.
-
Data Presentation
Due to the lack of publicly available, fully assigned NMR data for this compound, the following tables present representative ¹H and ¹³C NMR data for the structurally similar triterpenoid, Oleanolic Acid, in Pyridine-d₅. This data serves as a guide for the expected chemical shifts and multiplicities for a compound with an oleanane skeleton.
Table 1: ¹H NMR Data of Oleanolic Acid (500 MHz, Pyridine-d₅)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 3 | 3.42 | dd | 10.6, 5.5 |
| 12 | 5.48 | t | 3.3 |
| 18 | 3.29 | dd | 13.8, 4.0 |
| 23 | 1.27 | s | |
| 24 | 1.01 | s | |
| 25 | 1.00 | s | |
| 26 | 1.02 | s | |
| 27 | 1.22 | s | |
| 29 | 0.94 | s | |
| 30 | 0.89 | s |
Data adapted from supporting information of a research article.[1]
Table 2: ¹³C NMR Data of Oleanolic Acid (125 MHz, Pyridine-d₅)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 38.7 | 16 | 25.0 |
| 2 | 29.6 | 17 | 47.8 |
| 3 | 79.4 | 18 | 43.3 |
| 4 | 40.2 | 19 | 43.5 |
| 5 | 57.1 | 20 | 32.2 |
| 6 | 18.7 | 21 | 34.5 |
| 7 | 34.6 | 22 | 34.5 |
| 8 | 40.6 | 23 | 30.0 |
| 9 | 48.0 | 24 | 16.8 |
| 10 | 41.1 | 25 | 17.8 |
| 11 | 25.1 | 26 | 20.1 |
| 12 | 123.8 | 27 | 27.4 |
| 13 | 146.1 | 28 | 181.4 |
| 14 | 49.4 | 29 | 29.4 |
| 15 | 29.4 | 30 | 25.0 |
Data adapted from supporting information of a research article.[1]
Experimental Protocols
Sample Preparation for NMR Analysis
A crucial step for obtaining high-quality NMR spectra of triterpenoid acids is proper sample preparation.
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for triterpenoids include CDCl₃, pyridine-d₅, methanol-d₄, and DMSO-d₆.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present.
-
Filtering: To remove any residual solid particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Standard Suite of 2D NMR Experiments for Structure Elucidation
For a novel this compound derivative, the following set of 2D NMR experiments is recommended for complete structure elucidation.
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the spin systems within the molecule.
-
¹H-¹³C HSQC: This experiment correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon resonances based on the assignment of their attached protons.
-
¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the individual spin systems identified in the COSY experiment and for assigning quaternary carbons.
-
¹H-¹H NOESY/ROESY: These experiments identify protons that are close to each other in space, irrespective of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.
Mandatory Visualization
Caption: Experimental workflow for the structure elucidation of this compound derivatives using NMR.
Caption: Postulated signaling pathways modulated by this compound, based on related triterpenoids.
References
Technical Support Center: Analysis of Camaldulenic Acid by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Camaldulenic acid.
Frequently Asked Questions (FAQs)
1. What are matrix effects and how can they affect the analysis of this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1][2] In the context of this compound analysis, these effects can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1][2]
2. What are the common sample matrices for this compound analysis and what potential interferences can be expected?
This compound, a triterpenoid, is often analyzed in complex biological matrices such as plasma, serum, and urine, as well as in plant extracts.[3][4]
-
Biological Matrices: Common interferences include phospholipids, proteins, salts, and endogenous metabolites.[5]
-
Plant Matrices: Interferences can arise from pigments, lipids, sugars, and other secondary metabolites.
3. How can I detect the presence of matrix effects in my this compound analysis?
The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into a blank, extracted sample matrix to the peak area of the analyte in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present.[5]
4. What are the general strategies to minimize matrix effects for this compound?
Strategies to mitigate matrix effects can be broadly categorized into three areas:
-
Sample Preparation: Employing effective extraction and clean-up procedures to remove interfering components.[1][2]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1]
-
Calibration Strategy: Using appropriate calibration methods to compensate for unavoidable matrix effects.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Diagram: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for troubleshooting matrix effects.
Issue: Significant Ion Suppression or Enhancement Observed
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Clean-up | Switch to a more rigorous sample preparation method. For plasma, consider Solid-Phase Extraction (SPE) over Protein Precipitation (PPT). For plant extracts, consider a multi-step extraction and clean-up. | Reduction in interfering matrix components, leading to minimized ion suppression/enhancement. |
| Co-elution of Interfering Compounds | Modify the chromatographic gradient, change the mobile phase composition (e.g., different organic solvent or additives), or try a different stationary phase to improve the separation of this compound from matrix components. | Chromatographic separation of the analyte from the interfering peaks, moving the analyte peak to a region with less matrix effect. |
| Suboptimal Ionization Source Conditions | Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature. Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if ESI proves to be highly susceptible to suppression for this analyte. | Improved ionization efficiency and reduced susceptibility to matrix components. |
| High Concentration of Matrix Components | Dilute the sample extract before injection. This is a simple and often effective strategy, provided the analyte concentration remains above the limit of quantification. | Reduction of the overall concentration of interfering species entering the ion source, thereby lessening the matrix effect. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This is a rapid method for sample preparation but may result in significant matrix effects.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again before injecting into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE can provide a cleaner extract compared to PPT.
-
To 100 µL of plasma, add an appropriate internal standard.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
SPE offers a more selective clean-up and can significantly reduce matrix effects.
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample (e.g., 100 µL of plasma diluted with 900 µL of 0.1% formic acid in water).
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with a suitable organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonia depending on the SPE phase and analyte properties).
-
Evaporate the eluate and reconstitute in the mobile phase.
Diagram: General Sample Preparation Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. providiongroup.com [providiongroup.com]
- 3. japsonline.com [japsonline.com]
- 4. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Enhancing the Bioavailability of Camaldulenic Acid for in vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of camaldulenic acid in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid organic acid with potential therapeutic properties.[1][2] However, like many natural compounds, it is presumed to have poor aqueous solubility, which can significantly limit its absorption in the gastrointestinal tract after oral administration. This poor solubility leads to low and variable bioavailability, making it difficult to achieve therapeutic concentrations in preclinical and clinical studies.[3][4][5]
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[4][6][7] The main approaches include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio of the drug particles to enhance the dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to improve solubility and dissolution.[4][6]
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipid excipients to facilitate absorption.[5][8]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to increase its solubility in water.[3][4]
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
The choice of strategy depends on the physicochemical properties of this compound and the specific requirements of your in vivo study. A systematic approach, such as the one outlined in the workflow diagram below, is recommended. Preliminary screening of several techniques at a small scale can help identify the most promising approach before proceeding to larger-scale formulation development.
Troubleshooting Guides
Issue 1: Low and Inconsistent Plasma Concentrations of this compound
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values.
-
Assess its lipophilicity (LogP).
-
Analyze its solid-state properties (e.g., crystallinity, polymorphism).
-
-
Attempt Formulation Enhancement:
-
Micronization/Nanonization: Reduce the particle size of the this compound powder.
-
Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer.
-
Lipid-Based Formulation: Test solubility in various oils and surfactants to develop a self-emulsifying drug delivery system (SEDDS).
-
Cyclodextrin Complexation: Evaluate the complexation efficiency with different types of cyclodextrins.
-
-
Evaluate Formulations in vitro:
-
Conduct dissolution studies of the different formulations in simulated gastric and intestinal fluids.
-
Compare the dissolution rate and extent of this compound from each formulation.
-
Issue 2: Precipitation of this compound in Aqueous Media
Possible Cause: The compound may be supersaturated in the formulation and precipitates upon dilution in the gastrointestinal fluids.
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: For supersaturating systems like amorphous solid dispersions, include polymers that can help maintain the supersaturated state.[3]
-
Optimize Lipid-Based Formulations: Ensure the lipid formulation forms a stable microemulsion upon contact with aqueous media, which can help keep the drug solubilized.[4]
-
pH Adjustment: If this compound is ionizable, adjusting the pH of the formulation or co-administering a pH-modifying agent can improve its solubility and prevent precipitation.[5][9]
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| Simulated Gastric Fluid (pH 1.2) | 0.02 |
| Simulated Intestinal Fluid (pH 6.8) | 0.05 |
| Polyethylene Glycol 400 (PEG 400) | 15 |
| Propylene Glycol | 8 |
| Labrasol® | 25 |
| Hydroxypropyl-β-cyclodextrin (20% w/v) | 5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 4 | 350 ± 90 | 100 |
| Micronized Suspension | 50 | 120 ± 30 | 2 | 980 ± 210 | 280 |
| Solid Dispersion | 50 | 350 ± 75 | 1 | 2800 ± 550 | 800 |
| SEDDS | 50 | 600 ± 120 | 0.5 | 4200 ± 800 | 1200 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Spray Drying
-
Dissolve this compound and Polymer: Dissolve 1 gram of this compound and 3 grams of a suitable polymer (e.g., PVP K30, HPMC) in a sufficient volume of a common solvent (e.g., methanol, acetone).
-
Spray Drying: Spray dry the solution using a laboratory-scale spray dryer with the following hypothetical parameters:
-
Inlet temperature: 120°C
-
Outlet temperature: 80°C
-
Feed rate: 5 mL/min
-
Atomization pressure: 2 bar
-
-
Collection and Characterization: Collect the resulting powder and characterize it for drug content, amorphous nature (by XRD or DSC), and dissolution properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Formulation Administration: Administer the selected this compound formulation orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: A workflow for selecting a bioavailability enhancement strategy.
Caption: The relationship between solubility, dissolution, and bioavailability.
Caption: A hypothetical signaling pathway for this compound's action.
References
- 1. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study on the metabolites of betulinic acid in vivo and in vitro by ultra high performance liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. course.cutm.ac.in [course.cutm.ac.in]
Technical Support Center: Camaldulenic Acid Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Camaldulenic acid in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a natural product, specifically a pentacyclic triterpenoid.[1][2] It is primarily isolated from plants, including those from the Compositae and Labiatae families, such as Xeranthemum annuum L.[1][2]
Q2: What are the known biological activities of this compound?
This compound has been investigated for its potential pharmacological properties. In vitro studies have shown that it may possess anti-tumor activities.[3] Like other pentacyclic triterpenes such as betulinic acid and oleanolic acid, it is part of a class of compounds known for a wide range of biological effects, including anti-inflammatory and antimicrobial properties.[4][5][6]
Q3: Are there any specific handling and storage recommendations for this compound?
This compound is typically supplied as a powder.[7] It is recommended to store the product in a sealed, cool, and dry condition.[7] For creating stock solutions, it may be necessary to warm the tube at 37°C and use an ultrasonic bath to achieve higher solubility.[7] Stock solutions can generally be stored at -20°C for several months.[7] Always refer to the supplier's datasheet for specific instructions.[7]
Troubleshooting Guide: Cell Culture Contamination
Contamination is a common issue in cell culture experiments. While there are no reported contamination issues specific to this compound, the following guide addresses general contamination problems that may arise during your research.
Issue 1: Sudden turbidity and a rapid drop in pH (medium turns yellow) in the cell culture.
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Possible Cause: Bacterial contamination.[8][9][10] Bacteria are one of the most frequent contaminants in cell culture due to their ubiquity and rapid growth rates.[9][11]
-
Identification:
-
Solution:
-
Immediately discard the contaminated culture to prevent cross-contamination.
-
Thoroughly decontaminate the biosafety cabinet and incubator.
-
Review aseptic techniques with all laboratory personnel.
-
If the cell line is irreplaceable, consider washing the cells with PBS and treating with a high concentration of antibiotics as a temporary measure, though this is not generally recommended.[7]
-
Issue 2: The culture medium appears clear initially, but later becomes cloudy or fuzzy with filamentous structures.
-
Possible Cause: Fungal (mold) contamination.[7][8][11] Fungal spores are airborne and can easily enter cultures if aseptic technique is compromised.[2][9]
-
Identification:
-
Solution:
-
Discard the contaminated culture immediately.
-
Clean the incubator and biosafety cabinet with a disinfectant effective against fungi.
-
Check for potential sources of spores in the lab, such as cardboard packaging or ventilation systems.
-
Issue 3: The culture medium remains clear, but the cells are growing poorly, and their morphology has changed.
-
Possible Cause: Mycoplasma contamination.[3][8] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy and resistant to many common antibiotics.[3][9]
-
Identification:
-
Solution:
-
Isolate and quarantine all suspected cultures.
-
Test all cell lines in the laboratory for mycoplasma.
-
Discard contaminated cultures. If the cell line is invaluable, specific anti-mycoplasma agents can be used, but this should be a last resort.
-
Routinely test all cell stocks for mycoplasma, especially upon receiving them from external sources.[9][12]
-
Issue 4: The culture medium has a slightly cloudy appearance with round or oval particles, sometimes seen budding.
-
Possible Cause: Yeast contamination.[7]
-
Identification:
-
Solution:
Summary of Contaminant Characteristics
| Contaminant | Appearance of Medium | Microscopic Appearance | pH Change |
| Bacteria | Turbid/Cloudy | Small, motile rods or cocci | Rapid decrease (acidic) |
| Mold (Fungus) | Initially clear, later cloudy/fuzzy | Filamentous hyphae, spores | Stable initially, then increases |
| Yeast (Fungus) | Initially clear, later cloudy | Round or oval, budding | Stable initially, then decreases |
| Mycoplasma | Clear | Not visible with a standard microscope | No significant change |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Contamination Screening
Caption: Workflow for identifying and addressing cell culture contamination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. A Review on Preparation of Betulinic Acid and Its Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocrick.com [biocrick.com]
- 8. Cytotoxicity assay - zenCELL owl - Microscopy for the incubator [zencellowl.com]
- 9. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the In Vitro Cytotoxic Activity of Caffeic Acid Derivatives and Liposomal Formulation against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound supplier | CAS 71850-15-2 | AOBIOUS [aobious.com]
- 13. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Camaldulenic Acid Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays involving Camaldulenic acid. Due to limited specific literature on this compound's bioactivity, this guide combines general best practices for cell-based assays with insights from studies on structurally related natural products.
General Troubleshooting Guide
Inconsistent results in cytotoxicity assays can arise from various factors, from cell handling to reagent stability. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same concentration of this compound.
-
Inconsistent dose-response curves across different experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette and ensure all tips dispense equal volumes. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. Pipette slowly and consistently.[1] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[2] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[2] |
| Compound Precipitation | This compound, being a natural product, may have limited solubility in aqueous media. Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
Issue 2: Poor or No Dose-Dependent Cytotoxicity
Symptoms:
-
No significant difference in cell viability between control and treated wells.
-
A flat or erratic dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | The concentration range tested may be too low. Perform a wider range of dilutions to identify the effective concentration. |
| Compound Instability | This compound may be unstable under experimental conditions (e.g., sensitive to light, pH, or temperature). Prepare fresh stock solutions and protect them from light. Minimize the time the compound is in culture media before being added to the cells. |
| Incorrect Incubation Time | The incubation time may be too short for the cytotoxic effects to manifest. Optimize the incubation period by testing different time points (e.g., 24, 48, 72 hours).[1] |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on different cell lines to identify a sensitive model. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is advisable to store stock solutions at -20°C or -80°C.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare small aliquots of the stock solution. Before use, allow the aliquot to equilibrate to room temperature.[3]
Q3: Could the pH of my culture medium affect the stability and activity of this compound?
A3: Yes, the pH of the culture medium can significantly impact the stability of many natural compounds.[4][5] Phenolic compounds, in particular, can be susceptible to degradation at certain pH values.[6] It is crucial to use a well-buffered culture medium and monitor its pH, especially during long incubation periods, as cellular metabolism can cause it to change.
Q4: Is this compound sensitive to light?
A4: Many natural products are light-sensitive.[4][7] To minimize potential photodegradation, it is recommended to handle this compound and prepare experimental plates in a subdued light environment. During incubation, plates should be kept in a dark incubator.
Hypothetical Mechanism of Action and Signaling Pathway
While the precise mechanism of action for this compound has not been elucidated, many cytotoxic natural products, such as Betulinic acid, induce apoptosis through the mitochondrial pathway.[8][9] A potential mechanism for this compound could involve the induction of mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Protocols
General Cytotoxicity Assay Workflow (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Betulinic acid: a natural product with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Quantification of Camaldulenic Acid in Plant Extracts: A Validated HPLC-Based Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of Camaldulenic acid, a triterpenoid found in plant extracts. While a specific validated HPLC method for this compound is not yet published, this document details a robust method for analogous triterpenoids, which can be adapted for the target compound. Furthermore, a comparison with alternative analytical techniques is presented, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
This compound is a naturally occurring triterpenoid with the molecular formula C30H46O4[1][2][3]. Triterpenoids are a large and structurally diverse class of natural products with various biological activities, making their accurate quantification in plant materials crucial for research and development.
Validated HPLC Method for Triterpenoid Quantification
Given the absence of a specific validated method for this compound, we present a highly sensitive and selective HPLC method developed for the analysis of similar triterpenoids, such as ursolic acid and oleanolic acid[4][5]. This method can serve as a strong foundation for developing a validated assay for this compound.
Principle:
This method utilizes reverse-phase HPLC coupled with a Photodiode Array (PDA) or Charged Aerosol Detector (CAD) for the separation and quantification of triterpenoids. A C30 column is employed to achieve high resolution, which is particularly important for separating structurally similar triterpenoids[4].
Experimental Protocol:
1. Sample Preparation:
-
Finely chop or grind the dried plant material.
-
Extract the sample with a suitable solvent mixture, such as methanol/chloroform (1:1), using sonication for approximately 1 hour[4].
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant and dilute with an appropriate solvent (e.g., methanol) before injection into the HPLC system[4].
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (PDA or CAD)[4][5].
-
Column: A C30 reverse-phase column (e.g., Thermo Scientific Acclaim C30) is recommended for optimal separation of triterpenoids[4].
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and methanol can provide excellent separation[4]. For example, an isocratic mobile phase of acetonitrile:water (9:1) has been used successfully[6].
-
Flow Rate: Typically around 1 mL/min[6].
-
Column Temperature: Maintained at approximately 25°C[6].
-
Detection:
-
PDA/UV: Detection at a low wavelength, such as 210 nm, is often used for triterpenoids as they lack strong chromophores[4][6].
-
CAD: This detector offers sensitive and direct quantification of analytes without the need for a chromophore, providing a significant advantage for triterpenoid analysis[4].
-
-
Injection Volume: Typically 20 µL[6].
3. Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below, with typical acceptance criteria for the quantification of natural products in plant extracts[5][7].
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components in the sample matrix. | The analyte peak should be well-resolved from other peaks in the chromatogram. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.999[5]. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity. | To be established based on the expected concentration of the analyte in the samples. |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | Recovery of 94.70–105.81% is considered acceptable[5]. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability (intra-day) and intermediate precision (inter-day)[5]. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | For sensitive methods, LOD can be in the range of 0.08–0.65 μg/mL[5]. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | For sensitive methods, LOQ can be in the range of 0.24–1.78 μg/mL[5]. With CAD, LOQs of < 2 ng on column can be achieved[4]. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should produce consistent results with minor changes in parameters like mobile phase composition or temperature. |
Quantitative Data Summary:
The following table summarizes the performance of a validated HPLC-PDA method for the quantification of several triterpenoids, which can be expected to be similar for a method developed for this compound[5].
| Triterpenoid | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD %) |
| Maslinic acid | > 0.9999 | 0.08 | 0.24 | 95.2 - 105.1 | < 2 |
| Corosolic acid | > 0.9999 | 0.12 | 0.36 | 94.7 - 104.8 | < 2 |
| Oleanolic acid | > 0.9999 | 0.25 | 0.75 | 95.8 - 105.8 | < 2 |
| Ursolic acid | > 0.9999 | 0.35 | 1.05 | 95.1 - 105.3 | < 2 |
| Lupeol | > 0.9999 | 0.65 | 1.78 | 94.9 - 105.2 | < 2 |
Workflow for HPLC Method Development and Validation
Caption: Workflow for developing and validating an HPLC method for this compound quantification.
Comparison with Alternative Quantification Methods
While HPLC is a powerful technique for the quantification of triterpenoids, other methods can also be considered. The choice of method will depend on the specific research goals, available instrumentation, and the complexity of the sample matrix.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. However, for triterpenoids, which have low volatility, a derivatization step is typically required to convert them into more volatile forms (e.g., trimethylsilyl ethers)[8][9][10].
-
Advantages: High sensitivity and specificity, providing structural information from mass spectra.
-
Disadvantages: Requires a laborious and time-consuming derivatization step, which can introduce variability[5].
2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):
UPLC-MS offers higher resolution and sensitivity compared to conventional HPLC-UV. The coupling with a mass spectrometer allows for the accurate identification and quantification of compounds, even at very low concentrations.
-
Advantages: High sensitivity, high selectivity, and provides molecular weight and structural information.
-
Disadvantages: Higher instrument cost and complexity compared to HPLC-UV.
Comparison Summary:
| Feature | Validated HPLC-PDA/CAD | GC-MS | UPLC-MS |
| Principle | Liquid chromatographic separation with UV or aerosol detection. | Gas chromatographic separation with mass spectrometric detection. | High-resolution liquid chromatographic separation with mass spectrometric detection. |
| Sample Preparation | Direct injection after extraction and dilution. | Requires derivatization to increase volatility[5]. | Direct injection after extraction and dilution. |
| Sensitivity | Good to excellent (especially with CAD)[4]. | Very high. | Very high. |
| Specificity | Good (can be limited by co-eluting compounds with PDA). | Very high (mass spectral data provides structural confirmation). | Very high (mass spectral data provides structural confirmation). |
| Throughput | Relatively high. | Lower due to the derivatization step. | High. |
| Cost & Complexity | Moderate. | High. | High. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting a suitable analytical method for this compound.
References
- 1. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. biocrick.com [biocrick.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and HPLC analysis of triterpenoids [bio-protocol.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Identification of New Triterpenoids in Eucalyptus globulus Wood | Semantic Scholar [semanticscholar.org]
- 10. The Identification of New Triterpenoids in Eucalyptus globulus Wood - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Camaldulenic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of bioactive compounds is a cornerstone of natural product research and drug development. Camaldulenic acid, a triterpenoid of interest, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. While specific validated methods for this compound are not widely published, this document outlines proposed methodologies based on established analytical strategies for similar triterpenic acids and organic acids.
The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results, particularly when transferring methods between laboratories or employing different analytical techniques.[1][2] This process involves comparing the data from two distinct analytical methods to determine if the obtained results are comparable.[2]
Comparative Performance of Proposed Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the expected performance characteristics of the proposed HPLC-UV and LC-MS methods for this compound analysis, based on typical performance for similar analytes.
| Performance Characteristic | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Higher | Lower |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and LC-MS methods are provided below. These protocols are based on established methods for the analysis of similar triterpenic acids and organic acids and should be validated specifically for this compound before implementation.
Proposed Method 1: HPLC-UV Analysis of this compound
This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
1. Sample Preparation (from plant material):
-
Accurately weigh 1.0 g of powdered plant material.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to HPLC injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.
3. Calibration:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Proposed Method 2: LC-MS/MS Analysis of this compound
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or when low concentrations are expected.
1. Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-UV method.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to reduce matrix effects.
2. Liquid Chromatography Conditions:
-
Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile.
-
Gradient: 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10-10.1 min, 95-30% B; 10.1-12 min, 30% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution. For a compound with a molecular weight of approximately 470.7 g/mol (C30H46O4), a potential precursor ion would be [M-H]⁻ at m/z 469.7. Product ions would be determined experimentally.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two proposed analytical methods for this compound analysis.
Caption: Workflow for cross-validation of two analytical methods.
This guide provides a framework for the analysis and cross-validation of methods for this compound. It is imperative that any analytical method be fully validated according to regulatory guidelines (e.g., ICH) to ensure data integrity and reliability.[3]
References
Comparative Cytotoxicity: An In-Depth Analysis of Oleanolic Acid and the Elusive Camaldulenic Acid
A comparative analysis of the cytotoxic effects of Camaldulenic acid and Oleanolic acid is currently not feasible due to a significant lack of published experimental data on the biological activities of this compound. Extensive literature searches did not yield any studies detailing the cytotoxic effects, IC50 values, or mechanisms of action for this compound against any cell lines. While its chemical structure is known, its effects on cell viability and proliferation remain uninvestigated in the public domain.
In contrast, Oleanolic acid, a structurally similar pentacyclic triterpenoid, has been the subject of voluminous research, establishing it as a potent cytotoxic agent against a wide array of cancer cell lines. This guide, therefore, provides a comprehensive overview of the cytotoxic properties of Oleanolic acid, presented in the format requested, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Oleanolic Acid: A Potent Cytotoxic Triterpenoid
Oleanolic acid (OA) is a naturally occurring pentacyclic triterpenoid found in numerous plant species, including olive oil, and has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-cancer effects[1][2][3][4][5][6]. Its cytotoxic actions are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways crucial for cancer cell survival and proliferation[1][3][7][8][9].
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of Oleanolic acid is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of Oleanolic acid vary depending on the cancer cell line, exposure time, and the specific assay used. The following table summarizes the reported IC50 values for Oleanolic acid across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Assay | Reference |
| HCT15 | Colon Carcinoma | 60 µM | 72 | MTT | [10][11] |
| DU145 | Prostate Cancer | 112.57 µg/mL | 24 | MTT | [7] |
| MCF-7 | Breast Cancer | 132.29 µg/mL | 24 | MTT | [7] |
| U87 | Glioblastoma | 163.60 µg/mL | 24 | MTT | [7] |
| HuH7 | Hepatocellular Carcinoma | 100 µM | Not Specified | MTT | [12] |
| Panc-28 | Pancreatic Cancer | 46.35 µg/mL | Not Specified | MTT | [13] |
| SMMC-7721 | Hepatocellular Carcinoma | 11.85 µM (derivative) | 48 | MTT | [14] |
| GBC-SD | Gallbladder Cancer | Dose-dependent | Not Specified | MTT | [9] |
| NOZ | Gallbladder Cancer | Dose-dependent | Not Specified | MTT | [9] |
| B16F-10 | Melanoma | Dose-dependent | Not Specified | Not Specified | [8] |
| HL60 | Leukemia | 3.65x10⁻² mg/ml | Not Specified | MTT | [15] |
| HepG-2 | Liver Cancer | > Cincholic Acid (22.81µg/ml) | Not Specified | Not Specified | [16] |
| HCT-116 | Colon Cancer | 18.66 µg/mL | Not Specified | Not Specified | [16] |
| MCF-7 | Breast Cancer | 27.99 µg/mL | Not Specified | Not Specified | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of Oleanolic acid's cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[17][18][19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[19]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Oleanolic acid (and a vehicle control, e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It serves as an indicator of cell membrane integrity loss, a hallmark of late apoptosis or necrosis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Oleanolic acid as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with Oleanolic acid for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Signaling Pathways Modulated by Oleanolic Acid
Oleanolic acid exerts its cytotoxic effects by modulating a complex network of intracellular signaling pathways that govern cell survival, proliferation, and death.
Mitochondrial-Dependent Apoptosis Pathway
A primary mechanism of Oleanolic acid-induced cytotoxicity is the induction of apoptosis through the mitochondrial-dependent (intrinsic) pathway.[1][9][12][14] This involves:
-
Alteration of Mitochondrial Membrane Potential: Oleanolic acid can disrupt the mitochondrial membrane potential.[1]
-
Regulation of Bcl-2 Family Proteins: It alters the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[1][8][14]
-
Cytochrome c Release: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.[1][12]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-9 and caspase-3, which are executioner enzymes of apoptosis.[8][12][15]
-
PARP Cleavage: Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.[12][15]
Other Key Signaling Pathways
Oleanolic acid has been shown to interact with several other critical signaling pathways in cancer cells:
-
PI3K/Akt/mTOR Pathway: Oleanolic acid can inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[1]
-
NF-κB Pathway: It can suppress the activity of NF-κB, a transcription factor that plays a key role in inflammation, immunity, and cell survival.[1][12]
-
MAPK Pathway: Oleanolic acid can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in stress responses and apoptosis.[1]
-
Cell Cycle Regulation: Oleanolic acid can induce cell cycle arrest at different phases (G0/G1, S, or G2/M) in various cancer cell types by modulating the expression of cyclins and cyclin-dependent kinases.[1][7][9]
References
- 1. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (脱氢山楂酸) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocrick.com [biocrick.com]
- 5. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of a novel sphingoglycolipid containing glucuronic acid and 2-hydroxy fatty acid from Flavobacterium devorans ATCC 10829 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of CM-55, a synthetic analogue of the antilipogenic antibiotic cerulenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Betulinic Acid Cytotoxicity and Mitochondrial Metabolism Impairment in a Human Melanoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tumor acidity: From hallmark of cancer to target of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. esmed.org [esmed.org]
- 19. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
A Comparative Analysis of Triterpenoid Anti-Inflammatory Activity: The Case of Ursolic Acid and the Enigma of Camaldulenic Acid
A direct comparative guide to the anti-inflammatory activities of Camaldulenic acid and Ursolic acid cannot be provided at this time due to a significant lack of available scientific literature and experimental data on this compound. Extensive searches have revealed a wealth of information regarding the well-documented anti-inflammatory properties of Ursolic acid. In contrast, there is a notable absence of studies investigating the anti-inflammatory effects of this compound, its mechanisms of action, and its impact on inflammatory signaling pathways.
Therefore, this guide will provide a comprehensive overview of the anti-inflammatory activity of Ursolic acid, presenting it as a benchmark for a natural anti-inflammatory compound. This will include quantitative data, detailed experimental protocols, and visualizations of its molecular pathways. This information can serve as a valuable resource for researchers and drug development professionals, and it highlights the current research gap and potential future research directions for compounds like this compound.
Ursolic Acid: A Well-Established Anti-Inflammatory Triterpenoid
Ursolic acid (UA), a pentacyclic triterpenoid, is widely found in various plants and fruits, including apples, basil, cranberries, and rosemary. It has been extensively studied for its diverse pharmacological effects, with a strong emphasis on its potent anti-inflammatory properties.
Quantitative Data on the Anti-Inflammatory Effects of Ursolic Acid
The anti-inflammatory activity of Ursolic acid has been quantified in numerous in vitro and in vivo studies. The following table summarizes key findings on its inhibitory effects on various inflammatory mediators and markers.
| Target/Assay | Cell/Animal Model | Concentration/Dose | Observed Effect | Reference |
| Pro-inflammatory Cytokines | ||||
| IL-1β, IL-6, TNF-α | Mouse tissues (in vivo) | Not specified | Significant reduction in levels | [1] |
| IL-1β, IL-6, IL-8, TNF-α | In vitro studies | Not specified | Significant reduction in levels | [1] |
| IL-6, IFN-γ | Mouse model of graft-versus-host disease | Not specified | Significant reduction in serum levels | [2] |
| Inflammatory Enzymes | ||||
| Cyclooxygenase (COX) | In vitro/In vivo | Not specified | Suppression of activity | [3][4] |
| Lipoxygenase (LOX) | In vitro/In vivo | Not specified | Suppression of activity | [3][4] |
| Signaling Pathways | ||||
| NF-κB Activation | Lymphocytes | Not specified | Suppression | [2] |
| AP-1 Activation | Lymphocytes | Not specified | Suppression | [2] |
| NF-AT Activation | Lymphocytes | Not specified | Suppression | [2] |
| ERK Phosphorylation | Mitogen-stimulated lymphocytes | Not specified | Inhibition | [2] |
| JNK Phosphorylation | Mitogen-stimulated lymphocytes | Not specified | Inhibition | [2] |
| Cellular Responses | ||||
| T-cell & B-cell Proliferation | Mitogen-stimulated lymphocytes | 5 µM | Inhibition | [2] |
| T-cell & B-cell Activation Markers | Mitogen-stimulated lymphocytes | 5 µM | Downregulation | [2] |
| Oxidative Stress Markers | ||||
| Superoxide Dismutase (SOD) | Animal tissues (in vivo) | Not specified | Significant elevation | [1] |
| Glutathione (GSH) | Animal tissues & in vitro | Not specified | Significant elevation | [1] |
| Malondialdehyde (MDA) | Animal tissues & in vitro | Not specified | Significant reduction | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anti-inflammatory activity of compounds like Ursolic acid.
1. In Vitro Inhibition of Pro-inflammatory Cytokines in Macrophages
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 derived macrophages.
-
Inducer: Lipopolysaccharide (LPS) to stimulate an inflammatory response.
-
Methodology:
-
Cells are cultured to an appropriate density in 96-well plates.
-
The cells are pre-treated with varying concentrations of Ursolic acid for a specified duration (e.g., 1-2 hours).
-
LPS (e.g., 1 µg/mL) is added to the wells to induce inflammation, and the cells are incubated for a further period (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
The percentage inhibition of cytokine production by Ursolic acid is calculated relative to the LPS-only treated control.
-
2. In Vivo Carrageenan-Induced Paw Edema Assay
-
Animal Model: Wistar rats or Swiss albino mice.
-
Inducer: Carrageenan, a polysaccharide that induces an acute inflammatory response.
-
Methodology:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of Ursolic acid).
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of each animal.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to the control group.
-
3. Western Blot Analysis of NF-κB Signaling Pathway
-
Cell Line: As per the in vitro cytokine inhibition assay.
-
Methodology:
-
Cells are treated with Ursolic acid and/or LPS as described above.
-
After the treatment period, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.
-
Protein concentration is determined using a suitable assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p-p65, p65).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the effect of Ursolic acid on the phosphorylation and degradation of these proteins.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagram below illustrates the inhibitory action of Ursolic acid on the NF-κB, AP-1, and MAPK signaling cascades, which are central to the inflammatory response.[2]
Inhibition of Inflammatory Signaling by Ursolic Acid.
General Experimental Workflow for Anti-Inflammatory Drug Discovery
The following diagram outlines a typical workflow for identifying and characterizing natural products with anti-inflammatory properties, a process that has been extensively applied to Ursolic acid.
References
- 1. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid [mdpi.com]
- 2. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Events Leading to Crassulacean Acid Metabolism Induction in the Common Ice Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 图书馆电子资源远程访问云系统 [evpn.library.nenu.edu.cn]
- 5. Novel chemical mediators in the resolution of inflammation: resolvins and protectins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Camaldulenic Acid: The Quantitative NMR Approach
The rigorous determination of purity is a critical step in the research, development, and quality control of natural products. For compounds like Camaldulenic acid, a triterpenoid with potential therapeutic applications, accurate purity assessment ensures the reliability of biological activity studies and compliance with regulatory standards. This guide provides a detailed comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of this compound, supported by experimental protocols and data representation.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the purity assessment of organic compounds, including complex natural products.[1][2] It is considered a primary ratio method of analysis, meaning the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[1][3] This fundamental principle allows for the direct quantification of a substance against a certified reference material, which does not need to be structurally identical to the analyte.[4] For researchers and professionals in drug development, qNMR offers a non-destructive and highly accurate method for determining the purity of compounds like this compound.[1][4]
Comparison of Purity Assessment Methods
While qNMR offers significant advantages, a variety of other methods are also employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the desired accuracy, sample availability, and the nature of potential impurities. The following table provides a comparison of qNMR with other common analytical techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) | Melting Point Determination |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1][3] | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. | Separation of ions based on their mass-to-charge ratio. | Determination of the temperature range over which a solid melts.[5] |
| Accuracy & Precision | High accuracy and precision, with relative errors typically below 2%.[1] | High precision, but accuracy depends on the purity of the reference standard. | High precision for volatile and thermally stable compounds. | Provides molecular weight and fragmentation patterns, useful for impurity identification.[6] | Less precise; melting point depression indicates impurities.[5] |
| Reference Standard | Requires a certified internal or external standard of a different, known pure compound.[4] | Requires a certified reference standard of the same compound for accurate quantification. | Requires a reference standard of the same compound. | Can be used for quantification with an appropriate internal or external standard. | Comparison to the known melting point of the pure substance.[5] |
| Sample Type | Soluble compounds. | Soluble and non-volatile compounds. | Volatile and thermally stable compounds. | A wide range of compounds; often coupled with chromatography (LC-MS, GC-MS). | Crystalline solids.[5] |
| Destructive? | No, the sample can be recovered.[1] | Yes, the sample is typically consumed. | Yes, the sample is consumed. | Yes, the sample is consumed. | No, the sample can often be recovered. |
| Information Provided | Purity, structural information of the analyte and impurities.[3][5] | Retention time and peak area for quantification. | Retention time and peak area for quantification. | Molecular weight and structural fragments. | A physical property indicating purity.[7] |
| Speed & Throughput | Relatively fast analysis time per sample.[1] | Can be automated for high throughput. | Can be automated for high throughput. | Fast analysis, especially with direct infusion. | Relatively slow and requires manual observation. |
| Cost & Complexity | High initial instrument cost, but lower cost per sample. | Moderate to high instrument cost. | Moderate instrument cost. | High instrument cost and complexity. | Low cost and simple equipment. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results in purity assessment. Below are representative protocols for qNMR and HPLC analysis that can be adapted for this compound.
Quantitative ¹H-NMR (q¹H-NMR) Protocol for Purity Assessment of this compound
This protocol outlines the general steps for determining the purity of this compound using q¹H-NMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity (>99.5%)
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes (5 mm)
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial to achieve a signal intensity ratio between the analyte and the standard that is ideally close to 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: Maintain a constant temperature, typically 298 K.[8]
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Acquisition Time (at): At least 2-3 seconds to ensure good digital resolution.
-
Number of Scans (ns): Typically 8 to 64 scans, sufficient to achieve a signal-to-noise ratio (S/N) of at least 150 for the signals to be integrated.[9]
-
Dummy Scans (ds): 2 to 4 dummy scans to allow for steady-state magnetization.
4. Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.
5. Purity Calculation: The purity of this compound (Purity_analyte) as a mass fraction (%) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte, I_std: Integral values of the signals for the analyte and the internal standard.
-
N_analyte, N_std: Number of protons corresponding to the integrated signals of the analyte and the standard.
-
MW_analyte, MW_std: Molecular weights of the analyte (this compound, C₃₀H₄₆O₄ = 470.7 g/mol ) and the internal standard.[10]
-
m_analyte, m_std: Masses of the analyte and the internal standard.
-
Purity_std: Purity of the internal standard as a mass fraction.
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment
This protocol provides a general method for purity determination by HPLC with area percent normalization.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
0.45 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 60% B, increasing to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength where this compound has significant absorbance (e.g., 210 nm).
4. Data Analysis:
-
Integrate the peak corresponding to this compound and all impurity peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Quantitative Data Summary
The following table presents hypothetical data to illustrate the results that might be obtained from the purity assessment of a single batch of this compound using qNMR and HPLC.
| Parameter | qNMR Result | HPLC (Area %) Result |
| Purity | 98.5% (± 0.2%) | 99.1% |
| Major Impurity 1 | 1.1% | 0.6% |
| Major Impurity 2 | 0.4% | 0.3% |
| Method Uncertainty | Low, traceable to SI units via a certified reference material.[11] | Higher, dependent on the response factor of impurities. |
| Notes | Provides a direct measure of the mass fraction. The internal standard used was certified maleic acid. | Assumes all impurities have the same response factor as the main compound, which can lead to inaccuracies. |
Visualizations
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships.
Caption: Workflow for purity assessment of this compound using qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. moravek.com [moravek.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. scispace.com [scispace.com]
- 10. plantaedb.com [plantaedb.com]
- 11. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
Establishing a Certified Reference Material for Camaldulenic Acid: A Comparative Guide
In the fields of natural product research, drug development, and quality control, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark for method validation, instrument calibration, and inter-laboratory comparison. This guide outlines the process for establishing a certified reference material for Camaldulenic acid, a naturally occurring triterpenoid. It also provides a comparative analysis between a well-characterized in-house standard and a fully certified reference material.
Comparison of In-house Standard and Certified Reference Material
For researchers working with this compound, the distinction between an in-house, non-certified standard and a certified reference material is critical. While an in-house standard can be used for routine analyses, a CRM provides a higher level of confidence and traceability, which is essential for regulatory submissions and ensuring the reproducibility of scientific findings. The following table summarizes the key differences:
| Feature | In-house (Non-Certified) Standard | Certified Reference Material (CRM) |
| Purity Assessment | Typically determined by a single method (e.g., HPLC peak area %). May have a purity of ≥98%[1]. | Purity is rigorously determined by multiple independent methods (e.g., mass balance, qNMR, DSC). |
| Traceability | Limited traceability to international standards. | Unbroken chain of traceability to SI units (e.g., kilogram). |
| Uncertainty | Uncertainty of the assigned purity value is often not formally estimated or is based on a single method. | A comprehensive uncertainty budget is calculated, considering contributions from characterization, homogeneity, and stability. |
| Homogeneity | Assumed to be homogeneous, but not rigorously tested between units. | Proven to be homogeneous between and within units with a specified level of confidence. |
| Stability | Stability is often assessed under limited conditions and for a shorter duration. | Long-term and short-term stability are thoroughly investigated under defined storage and transport conditions. |
| Certification | No formal certification from an accredited body. A certificate of analysis may be provided[1]. | Issued with a certificate by an accredited reference material producer (e.g., ISO 17034). |
| Intended Use | Primarily for internal research and preliminary quality control. | Method validation, calibration of instruments, and as a primary standard for assigning values to other materials. |
Experimental Protocols for Certification
The establishment of a Certified Reference Material for this compound requires a comprehensive set of experimental protocols to ensure its identity, purity, homogeneity, and stability. The following methodologies are based on best practices for the certification of natural product reference materials.
Material Sourcing and Preparation
-
Source: this compound should be isolated from a reliable natural source or synthesized with high purity.
-
Purification: The raw material should be purified using appropriate chromatographic techniques (e.g., column chromatography, preparative HPLC) to achieve the highest possible purity.
-
Processing: The purified material is dried to a constant weight under controlled conditions to remove residual solvents and moisture. It is then homogenized and packaged into suitable containers (e.g., amber glass vials) under an inert atmosphere to prevent degradation.
Identity Confirmation
The identity of the this compound candidate material must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to elucidate the chemical structure and confirm the identity against published data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass and elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.
Purity Determination (Characterization)
The purity of the candidate CRM is determined using a mass balance approach, which involves the independent measurement of the main component and all significant impurities.
-
Chromatographic Purity: High-performance liquid chromatography with diode-array detection (HPLC-DAD) is the primary method for determining the content of organic impurities. The method should be validated for linearity, sensitivity, precision, and accuracy.
-
Water Content: Karl Fischer titration is used to determine the water content.
-
Residual Solvents: Gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is used to quantify any residual solvents from the purification process.
-
Inorganic Impurities: Inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) can be used to determine the content of inorganic impurities.
-
Non-volatile Impurities: Thermogravimetric analysis (TGA) can be used to assess the presence of non-volatile impurities.
The purity (P) as a mass fraction is calculated using the following formula:
P = (100% - Organic Impurities% - Water% - Residual Solvents% - Inorganic Impurities%)
Homogeneity Study
The homogeneity of the candidate CRM is assessed to ensure that each unit is representative of the entire batch.
-
Experimental Design: A statistically relevant number of units are randomly selected from the batch. Multiple sub-samples are taken from each selected unit.
-
Analysis: The sub-samples are analyzed using a precise analytical method (typically the validated HPLC-DAD method).
-
Statistical Analysis: The data is analyzed using analysis of variance (ANOVA) to assess the between-unit and within-unit homogeneity.
Stability Study
The stability of the candidate CRM is evaluated under various conditions to establish its shelf life and recommended storage conditions.
-
Long-term Stability: Samples are stored at the recommended storage temperature (e.g., -20°C) and analyzed at regular intervals over an extended period.
-
Short-term Stability (Transportation Study): Samples are exposed to elevated temperatures (e.g., 4°C, 25°C, 40°C) for short periods to simulate transport conditions.
-
Analysis: The stability is assessed by monitoring the purity and degradation products using the validated HPLC-DAD method.
Visualizing the Workflow and Application
The following diagrams illustrate the workflow for establishing a certified reference material and its application in a quality control setting.
Caption: Workflow for the development of a certified reference material.
Caption: Application of a CRM in a quality control workflow.
References
A Guide to Inter-Laboratory Comparison of Camaldulenic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of quantification methods for Camaldulenic acid, a significant bioactive terpenoid. Given the absence of standardized protocols for this specific compound, this document outlines established methodologies for similar analytes, presenting a hypothetical comparative study to guide future research and validation efforts. The objective is to facilitate the development of robust, reproducible, and accurate quantification methods essential for research, quality control, and clinical development.
Introduction to this compound and the Need for Standardized Quantification
This compound, a triterpenoid found in various plant species, has garnered interest for its potential therapeutic properties. As research into its biological activities progresses, the need for reliable and standardized methods for its quantification becomes paramount. Inter-laboratory comparison studies are crucial for validating analytical methods, ensuring that results are consistent and comparable across different research facilities.[1][2] This guide explores two prevalent analytical techniques for the quantification of terpenoids: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Hypothetical Inter-Laboratory Study Design
To assess the performance of different quantification methods, a hypothetical inter-laboratory study is proposed. In this study, three laboratories (Lab A, Lab B, and Lab C) would analyze a set of standardized this compound samples. The study would be designed to evaluate key performance characteristics of each method, including linearity, sensitivity, precision, and accuracy.
A central organizing body would prepare and distribute identical sets of samples to each participating laboratory. These would include:
-
Calibration Standards: A series of solutions with known concentrations of pure this compound.
-
Quality Control (QC) Samples: Samples with low, medium, and high concentrations of this compound to assess accuracy and precision.
-
Blinded Samples: Samples with unknown concentrations to provide an unbiased evaluation of each laboratory's performance.
Experimental Protocols
Detailed and harmonized experimental protocols are essential for a successful inter-laboratory comparison. The following sections outline the methodologies for the two proposed analytical techniques.
Sample Preparation
A standardized sample preparation protocol is critical to minimize variability between laboratories.
Protocol:
-
Extraction: A solid-phase extraction (SPE) method is employed to isolate this compound from the sample matrix.
-
Derivatization (for GC-FID): For analysis by GC-FID, a derivatization step is necessary to improve the volatility and thermal stability of this compound. Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[3]
-
Reconstitution: The extracted and, if necessary, derivatized samples are reconstituted in a suitable solvent for injection into the analytical instrument.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 320°C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of a wide range of compounds, including those that are not amenable to GC analysis.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification.
Data Presentation and Comparison
Clear and concise data presentation is crucial for comparing the performance of the different methods and laboratories. The following tables summarize the hypothetical quantitative data from the inter-laboratory study.
Table 1: Linearity of this compound Quantification Methods
| Method | Laboratory | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| GC-FID | Lab A | 1 - 100 | 0.9985 |
| Lab B | 1 - 100 | 0.9991 | |
| Lab C | 1 - 100 | 0.9979 | |
| LC-MS | Lab A | 0.1 - 50 | 0.9998 |
| Lab B | 0.1 - 50 | 0.9995 | |
| Lab C | 0.1 - 50 | 0.9999 |
Table 2: Sensitivity of this compound Quantification Methods
| Method | Laboratory | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| GC-FID | Lab A | 0.5 | 1.5 |
| Lab B | 0.6 | 1.8 | |
| Lab C | 0.4 | 1.2 | |
| LC-MS | Lab A | 0.02 | 0.06 |
| Lab B | 0.03 | 0.09 | |
| Lab C | 0.02 | 0.07 |
Table 3: Precision and Accuracy of this compound Quantification Methods (QC Samples)
| Method | Laboratory | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%RSD) | Accuracy (%Bias) |
| GC-FID | Lab A | Low | 5 | 4.8 ± 0.3 | 6.3 | -4.0 |
| Mid | 25 | 26.1 ± 1.2 | 4.6 | 4.4 | ||
| High | 75 | 72.5 ± 3.1 | 4.3 | -3.3 | ||
| Lab B | Low | 5 | 5.3 ± 0.4 | 7.5 | 6.0 | |
| Mid | 25 | 24.2 ± 1.5 | 6.2 | -3.2 | ||
| High | 75 | 78.1 ± 3.9 | 5.0 | 4.1 | ||
| Lab C | Low | 5 | 4.6 ± 0.2 | 4.3 | -8.0 | |
| Mid | 25 | 25.8 ± 1.1 | 4.3 | 3.2 | ||
| High | 75 | 71.9 ± 2.8 | 3.9 | -4.1 | ||
| LC-MS | Lab A | Low | 1 | 1.05 ± 0.04 | 3.8 | 5.0 |
| Mid | 10 | 9.7 ± 0.3 | 3.1 | -3.0 | ||
| High | 40 | 41.2 ± 1.2 | 2.9 | 3.0 | ||
| Lab B | Low | 1 | 0.98 ± 0.05 | 5.1 | -2.0 | |
| Mid | 10 | 10.4 ± 0.4 | 3.8 | 4.0 | ||
| High | 40 | 39.1 ± 1.5 | 3.8 | -2.3 | ||
| Lab C | Low | 1 | 1.02 ± 0.03 | 2.9 | 2.0 | |
| Mid | 10 | 9.9 ± 0.2 | 2.0 | -1.0 | ||
| High | 40 | 40.5 ± 1.1 | 2.7 | 1.3 |
Visualization of Experimental Workflow and Signaling Pathways
Visual representations are essential for understanding complex processes. The following diagrams, created using Graphviz, illustrate the experimental workflow and a potential signaling pathway modulated by this compound, based on the known activities of similar triterpenoids like Oleanolic acid.[4][5][6][7]
Caption: Workflow for this compound Quantification.
Caption: Potential this compound Signaling Pathway.
Conclusion and Recommendations
This guide provides a comprehensive framework for establishing a standardized and validated method for the quantification of this compound. The hypothetical data presented herein suggests that while both GC-FID and LC-MS are viable methods, LC-MS offers superior sensitivity and precision.
For future inter-laboratory studies, it is recommended that:
-
A certified reference material for this compound be developed and made available.
-
A detailed and harmonized protocol be strictly adhered to by all participating laboratories.
-
Statistical analysis of the data be performed according to established guidelines for method validation.[8][9]
By following these recommendations, the scientific community can work towards establishing a reliable and universally accepted method for the quantification of this compound, thereby advancing research into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. s27415.pcdn.co [s27415.pcdn.co]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. scribd.com [scribd.com]
Benchmarking Camaldulenic Acid: A Comparative Guide to Its Potential Biological Activity Against Known Triterpenoids
A comprehensive analysis of the potential anti-inflammatory, anticancer, and antimicrobial properties of Camaldulenic acid, benchmarked against the established activities of prominent triterpenoids. This guide provides a framework for future research, detailing experimental protocols and potential signaling pathways.
Introduction
Triterpenoids are a diverse class of naturally occurring compounds renowned for their wide range of pharmacological activities. Among these, this compound, a constituent of Eucalyptus camaldulensis, presents an intriguing subject for investigation. While extensive research has documented the biological activities of well-known triterpenoids such as Oleanolic acid, Ursolic acid, and Betulinic acid, specific quantitative data on the bioactivity of this compound remains limited. This guide aims to provide a comparative benchmark by summarizing the known activities of prominent triterpenoids and outlining the experimental methodologies required to assess the potential of this compound. This framework is intended to guide researchers, scientists, and drug development professionals in their exploration of this promising natural product.
Comparative Analysis of Biological Activities
Anti-inflammatory Activity
Triterpenoids are well-documented for their anti-inflammatory effects, primarily through the modulation of key inflammatory pathways.
Table 1: Comparison of Anti-inflammatory Activity of Triterpenoids
| Compound | Assay | Target/Mechanism | IC50 / Activity |
| This compound | - | - | Data not available |
| Oleanolic Acid | LPS-induced NO production in RAW 264.7 cells | Inhibition of iNOS expression | IC50: ~25 µM[1][2] |
| Ursolic Acid | LPS-induced NO production in RAW 264.7 cells | Inhibition of iNOS and COX-2 expression | IC50: ~15 µM |
| Betulinic Acid | Carrageenan-induced paw edema in rats | Reduction of pro-inflammatory cytokines | Effective at 10-100 mg/kg[3] |
| Lupeol | Carrageenan-induced inflammation in animal models | Inhibition of inflammatory mediators | Maximum inhibition of 57.14% at 5-9.37 mg/kg[4] |
Anticancer Activity
Many triterpenoids exhibit potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Table 2: Comparison of Anticancer Activity of Triterpenoids
| Compound | Cell Line | Assay | IC50 |
| This compound | - | - | Data not available |
| Oleanolic Acid | Human gallbladder cancer cells (GBC-SD, NOZ) | MTT Assay | IC50: ~20-40 µM[5] |
| Ursolic Acid | Adult T-cell leukemia MT-4 cells | MTT Assay | Dose-dependent inhibition[6] |
| Betulinic Acid | Human melanoma cells (A375) | MTT Assay | IC50: ~1.4 µM[6] |
| Lupeol | Human gastric cancer cells | Cytotoxicity Assay | Enhances cytotoxic function of NK cells[7] |
Antimicrobial Activity
The antimicrobial properties of triterpenoids have been demonstrated against a range of pathogenic bacteria and fungi.
Table 3: Comparison of Antimicrobial Activity of Triterpenoids
| Compound | Microorganism | Assay | MIC (Minimum Inhibitory Concentration) |
| This compound | - | - | Data not available |
| Oleanolic Acid | Staphylococcus aureus, Bacillus cereus | Broth microdilution | 3.125 to 200 µg/mL[8] |
| Ursolic Acid | Staphylococcus aureus (MSSA) | Broth microdilution | 7.8 µg/mL[9] |
| Betulinic Acid | Bacillus subtilis | Not specified | Not specified[10] |
| Lupeol | Not specified | Not specified | Multiple bioactivities reported[7] |
Experimental Protocols
To quantitatively assess the biological activity of this compound, the following established experimental protocols are recommended.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent system.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Anticancer Activity Assay: MTT Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, A549, HeLa) in the appropriate growth medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
-
Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound (or other test compounds) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates and incubate for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Signaling Pathways and Experimental Workflows
The biological activities of triterpenoids are often mediated through the modulation of specific signaling pathways. The following diagrams illustrate a potential anti-inflammatory signaling pathway that could be investigated for this compound and a general workflow for screening its anticancer activity.
References
- 1. Synthesis and biological evaluation of caracasine acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential and Enhancement of Bioactive Metabolite Production in In Vitro Cultures of Scutellaria lateriflora L. by Biotechnological Methods [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity and Nanoformulation of Eucalyptus camaldulensis Essential Oils: Implications for Antioxidant and Anti-inflammatory Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Docking Analysis of Camaldulenic Acid and Structurally Similar Triterpenoids with Key Protein Targets
A predictive computational study on the interaction of Camaldulenic acid with inflammatory and microbial protein targets, based on the analysis of its structural analogs: oleanolic acid, ursolic acid, and betulinic acid.
This guide provides a comparative analysis of the binding affinities of this compound and its structural analogs—oleanolic acid, ursolic acid, and betulinic acid—with various protein targets implicated in inflammation and microbial infections. Due to the limited availability of direct experimental docking studies on this compound, this report leverages data from its well-researched counterparts to predict its potential therapeutic interactions. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic purposes.
Introduction to this compound
This compound is a pentacyclic triterpenoid natural product.[1] Its chemical formula is C₃₀H₄₆O₄.[1] While comprehensive docking studies on this compound are not yet available in the public domain, its structural similarity to other well-known triterpenoids, such as oleanolic acid, ursolic acid, and betulinic acid, allows for a predictive comparative analysis of its potential biological activities. These related compounds have been extensively studied for their anti-inflammatory, antioxidant, and antimicrobial properties.
Data Presentation: Comparative Docking Scores
The following table summarizes the key quantitative data from various docking studies performed on oleanolic acid, ursolic acid, and betulinic acid against several protein targets. This comparative data serves as a predictive framework for understanding the potential interactions of this compound.
| Compound | Target Protein(s) | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Oleanolic Acid | Tumor Necrosis Factor-α (TNF-α) | - | Goldscore: 19.05 | - | [2] |
| Cyclooxygenase-1 (COX-1) | - | -10.3 | Arg97, Gle347, Gln350, Tyr355 | ||
| Cyclooxygenase-2 (COX-2) | - | -8.9 | - | ||
| Ursolic Acid | Cyclooxygenase-1 (COX-1) | - | - | Dual inhibition suggested | [3] |
| Cyclooxygenase-2 (COX-2) | 1CX2 | IC₅₀: 1.16 µM (for a derivative) | Arg120, Tyr355, Tyr385, Trp387 | [4] | |
| Nuclear Factor-κB (NF-κB) | - | - | Inhibition of NF-κB activation | ||
| Betulinic Acid | DNA Gyrase | - | - | Mechanism of action suggested against DNA gyrase | |
| Topoisomerase I | - | - | Inhibition of topoisomerase I | [5] | |
| S-phase kinase-associated protein 2 (Skp2) | - | - | Lys145 | [6] |
Note: The docking scores and interacting residues are indicative of the binding affinity and mode of interaction. Lower docking scores generally suggest a more favorable binding. The specific software and scoring functions used in the cited studies may vary.
Experimental Protocols
The following outlines a generalized experimental protocol for molecular docking studies, based on methodologies commonly employed in the cited literature for the analysis of natural compounds.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of the ligand (e.g., this compound, oleanolic acid, etc.) is obtained from a chemical database such as PubChem.[1][7] The structure is then optimized using software like ChemDraw or Avogadro to achieve a stable conformation with minimized energy. The prepared ligand is saved in a suitable format, such as .mol or .pdb.
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed from the protein structure. Polar hydrogen atoms and Kollman charges are added to the protein, which is then saved in the PDBQT format for use in docking software.
Molecular Docking Simulation
-
Software: AutoDock Vina is a widely used open-source program for molecular docking.[8][9][10]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the ligand is expected to interact.
-
Docking Execution: The docking simulation is performed using the prepared ligand and protein files. The software explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score (binding energy). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are visualized and examined using software like PyMOL or Discovery Studio Visualizer.
Mandatory Visualization
Signaling Pathway: NF-κB Activation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[11][12] Many anti-inflammatory natural compounds, including triterpenoids, exert their effects by modulating this pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling cascade.
References
- 1. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oleanolic acid analogs as NO, TNF-α and IL-1β inhibitors: synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontierjournals.org [frontierjournals.org]
- 4. New ursolic acid derivatives bearing 1,2,3-triazole moieties: design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design and semisynthesis of betulinic acid analogues as potent topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical library screening reveals betulinic acid as a novel Skp2‐SCF E3 ligase inhibitor in non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. bioinformaticsreview.com [bioinformaticsreview.com]
- 10. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Camaldulenic Acid: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Camaldulenic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory waste management protocols.
This compound (C30H46O4) is a triterpenoid, a class of organic compounds.[1][2] While specific hazard data for this compound is not extensively available, its chemical nature necessitates careful handling and disposal as a potentially hazardous chemical waste. In the absence of a specific Safety Data Sheet (SDS), it is crucial to treat the substance with caution and follow established protocols for chemical waste.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Properly segregate this compound waste at the point of generation. Do not mix it with incompatible waste streams.[4][6] Based on its chemical properties as a triterpenoid acid, it should be categorized as non-halogenated organic acid waste.[2]
-
Solid Waste:
-
Liquid Waste (Solutions):
-
This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
-
Halogenated Solvents: If dissolved in halogenated solvents (e.g., chloroform, dichloromethane), collect the waste in a designated "Halogenated Organic Waste" container.[3][4]
-
Non-Halogenated Solvents: If dissolved in non-halogenated solvents (e.g., acetone, ethyl acetate, DMSO), collect the waste in a designated "Non-Halogenated Organic Waste" container.[3][4]
-
Never mix halogenated and non-halogenated solvent waste.[6]
-
-
Aqueous Waste:
-
If this compound is part of an aqueous solution, it should be collected as aqueous chemical waste. Given its acidic nature, it should be collected in a container designated for acidic aqueous waste. Do not dispose of it down the drain.[6]
-
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste"
-
The solvent(s) used (if applicable)
-
The primary hazards (e.g., "Organic Acid," "Flammable" if in a flammable solvent)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage of Waste:
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[6] Ensure containers are tightly sealed to prevent leaks or spills.[6] Secondary containment is recommended.
4. Final Disposal:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for waste pickup and disposal.
Data Presentation: Waste Segregation Summary
| Waste Type | Description | Recommended Container | Disposal Stream |
| Solid Waste | Items contaminated with solid this compound (e.g., gloves, filter paper, weighing boats). | Labeled, sealed, and compatible solid waste container. | Solid Chemical Waste |
| Liquid Waste (Halogenated) | Solutions of this compound in halogenated solvents (e.g., chloroform, dichloromethane). | Labeled, sealed, and compatible liquid waste container. | Halogenated Organic Waste |
| Liquid Waste (Non-Halogenated) | Solutions of this compound in non-halogenated solvents (e.g., acetone, DMSO, ethyl acetate). | Labeled, sealed, and compatible liquid waste container. | Non-Halogenated Organic Waste |
| Aqueous Waste | Aqueous solutions containing this compound. | Labeled, sealed, and compatible liquid waste container. | Acidic Aqueous Waste |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. These protocols are derived from guidelines provided by environmental health and safety organizations and regulatory bodies to ensure safe and compliant disposal of chemical waste in the absence of compound-specific data. The core principle is to manage the chemical based on its known class and properties—in this case, as a non-halogenated organic acid.[3][4][6]
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound | C30H46O4 | CID 10528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:71850-15-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. essex.ac.uk [essex.ac.uk]
Safeguarding Your Research: A Guide to Handling Camaldulenic Acid
Hazard Assessment and Analogue Data
Camaldulenic acid (C₃₀H₄₆O₄) is a pentacyclic triterpenoid supplied as a powder. Due to the lack of a specific SDS, a conservative approach to handling is recommended, assuming it may possess hazards similar to other organic acids. For reference, the hazards associated with Maleic acid, a dicarboxylic acid, are summarized below and should be considered as potential, though not confirmed, risks for this compound.
| Hazard Statement | GHS Classification (for Maleic Acid) | Potential Effect |
| H302 | Acute toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] |
| H314 | Skin corrosion/irritation (Category 1B) | Causes severe skin burns and eye damage.[1][2] |
| H317 | Skin sensitization (Category 1) | May cause an allergic skin reaction.[1][2] |
| H334 | Respiratory sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| H372 | Specific target organ toxicity, repeated exposure (Category 1) | Causes damage to organs through prolonged or repeated exposure.[1] |
| - | - | Corrosive to the respiratory tract.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on general best practices for handling powdered chemicals and organic acids.
| Body Part | Required PPE | Material/Specification | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1-compliant | Protects against splashes of solutions and airborne powder. A face shield provides an additional layer of protection.[3] |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber | Provides protection against skin contact. Nitrile gloves are suitable for many acids, while butyl rubber offers broader resistance.[3][4][5] |
| Body | Laboratory Coat | Fire-resistant | Protects skin and personal clothing from spills and splashes.[6] |
| Respiratory | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.[3] |
| Feet | Closed-toe shoes | - | Protects feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination and accidents.
2. Weighing and Solution Preparation:
-
When weighing the solid, do so within the fume hood to minimize inhalation of the powder.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
3. Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
If heating is required, do so in a controlled manner within the fume hood.
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
-
Spill: For a small spill of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a solution spill, absorb it with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
1. Waste Collection:
-
All solid waste (e.g., contaminated gloves, weigh paper) and unused this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Neutralization of Acidic Waste (if applicable):
-
For acidic aqueous solutions, neutralization is a key step before disposal.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is between 6.0 and 8.0.
-
Caution: The neutralization reaction can generate heat and gas. Perform this procedure slowly and in a well-ventilated area, preferably a fume hood.
3. Final Disposal:
-
All hazardous waste, including neutralized solutions and solid waste, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never pour chemical waste down the drain unless explicitly permitted by your local regulations and EHS office.
Visual Workflow for Handling this compound
The following diagram outlines the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
